molecular formula C5H10N2O6S B12373763 PSMA-IN-4

PSMA-IN-4

Cat. No.: B12373763
M. Wt: 226.21 g/mol
InChI Key: ZYYFXKZXQCQRTJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Sulfamoyl-L-Glutamic Acid is a synthetic derivative of L-glutamic acid, an amino acid that is fundamental to cellular metabolism and serves as the most abundant excitatory neurotransmitter in the vertebrate nervous system . This compound features a sulfamoyl group bonded to the amino nitrogen of the glutamic acid backbone. The sulfamoyl moiety (-S(=O)(=O)NH2) is a key functional group in various bioactive molecules and enzyme inhibitors, often contributing to interactions with enzyme active sites that involve transition state analogry or hydrogen bonding. The core structure, L-glutamic acid, is a crucial metabolite at the intersection of amino acid degradation and synthesis. It is produced via transamination reactions and serves as a precursor for other amino acids, proteins, and important biomolecules like the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the antioxidant glutathione . Glutamic acid itself also acts as an activator for certain enzymes; for instance, its acetylated form, N-acetyl-L-glutamic acid, is an essential allosteric activator for the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS1), which is the first and rate-limiting step of the urea cycle . While the specific biological activity and research applications of N-Sulfamoyl-L-Glutamic Acid are yet to be fully characterized, its structure suggests significant potential for investigative use. Researchers may explore its utility as a building block for novel peptide synthesis, a potential modulator of enzymatic activity in glutamine and glutamate metabolism pathways, or a precursor for further chemical functionalization. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O6S

Molecular Weight

226.21 g/mol

IUPAC Name

(2S)-2-(sulfamoylamino)pentanedioic acid

InChI

InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1

InChI Key

ZYYFXKZXQCQRTJ-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to PSMA-IN-4 and the Landscape of PSMA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Prostate-Specific Membrane Antigen (PSMA) inhibitors, with a specific focus on the available information for PSMA-IN-4. Given the limited public data on this compound, this document also incorporates data from well-characterized PSMA inhibitors to provide a comprehensive understanding of this class of molecules, including experimental protocols and relevant biological pathways.

Introduction to Prostate-Specific Membrane Antigen (PSMA)

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells.[1] Its expression levels are correlated with tumor grade, stage, and the likelihood of recurrence, making it an exceptional biomarker and therapeutic target.[1] PSMA is a type II transmembrane protein with a large extracellular domain that possesses enzymatic activity.[2][3] This enzymatic function, combined with its differential expression, has made it a focal point for the development of targeted therapies and diagnostic agents.[4] Small molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed for both imaging (theranostics) and therapeutic applications.

This compound: A Potent Inhibitor

This compound has been identified as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). Publicly available data on this specific molecule is limited; however, key information regarding its inhibitory activity has been reported.

Chemical Structure and Properties of this compound
Pharmacological Properties of this compound

The primary reported pharmacological data for this compound is its inhibitory concentration.

CompoundIC50 (μM)
This compound1.2

This IC50 value indicates that this compound is a potent inhibitor of PSMA. For context, the following table provides the IC50 values for other notable PSMA inhibitors.

CompoundIC50 (nM)
PSMA-6170.90 ± 0.30
[177Lu]Lu-PSMA-6172.3 ± 1.3
PSMA-I&T1.8 ± 0.7
[177Lu]Lu-PSMA-I&T3.4 ± 1.1
JVZ-0071.2 ± 0.2
DBCO-PEG4-CTT-541.0
DBCO-PEG4-CTT-54.26.6

Representative PSMA Inhibitors: Structure and Properties

Due to the limited data on this compound, this section details the structure and properties of a well-characterized PSMA inhibitor, PSMA-617, to provide a representative example for this class of compounds. PSMA-617 is a urea-based inhibitor that has been extensively studied and is used in clinical applications.

PSMA-617

PropertyValue
IUPAC Name (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Molecular Formula C23H32IN5O9
Molecular Weight 677.43 g/mol
Topological Polar Surface Area 224 Ų
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 18

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of PSMA inhibitors.

Synthesis of Urea-Based PSMA Inhibitors

The synthesis of urea-based PSMA inhibitors, such as PSMA-617, typically involves a multi-step process. A general solid-phase peptide synthesis (SPPS) approach is often employed.

General Protocol:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.

  • Fmoc-Lys(Alloc)-OH Coupling: The first amino acid, Fmoc-Lys(Alloc)-OH, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Urea Formation: The urea moiety is formed by reacting the deprotected lysine with an isocyanate derivative of glutamic acid, such as (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate.

  • Alloc Deprotection: The Alloc protecting group on the lysine side chain is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine.

  • Linker and Chelator Coupling: A linker and a chelator (e.g., DOTA for radiolabeling with metals) are coupled to the deprotected lysine side chain.

  • Cleavage and Deprotection: The final compound is cleaved from the resin and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For PSMA inhibitors, this is typically determined through a competitive binding assay.

Protocol:

  • Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

  • Competitive Binding Assay:

    • A known concentration of a radiolabeled PSMA ligand (e.g., [125I]I-MIP-1095) is incubated with the cell membrane preparation.

    • Increasing concentrations of the non-radiolabeled test inhibitor (e.g., this compound) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to the PSMA receptors on the cell membranes.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Uptake and Biodistribution

Animal models are used to evaluate the tumor-targeting ability and pharmacokinetic properties of PSMA inhibitors.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.

  • Radiolabeling: The PSMA inhibitor is radiolabeled with a suitable radionuclide for imaging (e.g., 68Ga for PET or 99mTc for SPECT).

  • Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via tail vein injection.

  • Imaging: At various time points post-injection, the mice are imaged using a micro-PET or micro-SPECT/CT scanner to visualize the biodistribution of the radiotracer.

  • Biodistribution Study:

    • At the end of the imaging study, the mice are euthanized.

    • Major organs and the tumor are excised, weighed, and the radioactivity in each tissue is measured using a gamma counter.

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

PSMA Signaling and Inhibition

The following diagram illustrates the general mechanism of PSMA and its inhibition. PSMA's enzymatic activity cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. PSMA inhibitors block this active site.

PSMA_Inhibition cluster_membrane Cell Membrane PSMA PSMA Products NAA + Glutamate (Products) PSMA->Products Catalyzes Blocked No Product Formation PSMA->Blocked NAAG NAAG (Substrate) NAAG->PSMA Binds to Active Site Inhibitor This compound (Inhibitor) Inhibitor->PSMA Blocks Active Site

PSMA enzymatic activity and inhibition.
Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a PSMA inhibitor is a standard procedure in drug discovery.

IC50_Workflow start Start: Culture PSMA+ Prostate Cancer Cells prep Prepare Cell Membranes start->prep assay Perform Competitive Binding Assay prep->assay incubate Incubate Membranes with Radioligand and Inhibitor assay->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End: IC50 Value Obtained analyze->end PSMA_Inhibitor_Components Inhibitor PSMA Inhibitor Binding PSMA Binding Motif (e.g., Glu-Urea-Lys) Inhibitor->Binding Contains Linker Linker Inhibitor->Linker Contains Payload Payload (e.g., Chelator for Radionuclide) Inhibitor->Payload Contains Binding->Linker Connected via Linker->Payload Connects to

References

Technical Guide: Synthesis of a Representative Urea-Based PSMA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A diligent search of scientific literature and public databases did not yield a specific synthesis route for a compound designated "PSMA-IN-4." Therefore, this guide provides a detailed synthesis for a representative and structurally related urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitor, based on publicly available scientific research. The methodologies and data presented are derived from the synthesis of advanced PSMA inhibitors and are intended to serve as a comprehensive technical example for researchers, scientists, and drug development professionals.

This technical guide outlines a multi-step synthesis of a potent urea-based PSMA inhibitor, employing a combination of solid-phase and solution-phase chemistry. The core of the molecule is the glutamate-urea-lysine (KuE) motif, which is essential for high-affinity binding to the PSMA active site. This core is further functionalized with a lipophilic linker and a chelating agent for potential applications in radiopharmaceutical development.

Overall Synthesis Strategy

The synthesis strategy involves the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): Assembly of a peptide backbone on a solid support.

  • Solution-Phase Coupling: Conjugation of the peptide with the protected glutamate-urea-lysine (KuE) pharmacophore.

  • Deprotection and Purification: Removal of protecting groups and purification of the final compound.

The following sections provide detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a representative PSMA inhibitor.

Table 1: Summary of Yields for Key Intermediates

StepIntermediate/ProductStarting MaterialYield (%)Purity (%)
1Protected Peptide on ResinTCP Resin--
2Cleaved PeptideProtected Peptide on ResinHigh>95
3PSMA Inhibitor PrecursorCleaved Peptide--
4Final PSMA InhibitorPSMA Inhibitor Precursor->95

Note: Specific yields for each step can vary and are often reported as "high" or within a range in the source literature. Purity is typically assessed by HPLC.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of a representative urea-based PSMA inhibitor.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linker Moiety

This protocol describes the assembly of a peptide linker on a 2-chlorotrityl chloride (TCP) resin.

  • Resin Loading: Swell TCP resin in dichloromethane (DCM). Add the first Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) in DCM. Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/methanol/DIPEA.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion with a Kaiser test.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.

2. Synthesis of the Protected Glutamate-Urea-Lysine (KuE) Moiety

The KuE pharmacophore is a critical component for PSMA binding. It is typically synthesized in solution phase and then coupled to the linker.

  • Activation of Glutamate: React a di-tert-butyl protected glutamate derivative with an activating agent, such as N,N'-disuccinimidyl carbonate (DSC), in the presence of a base like triethylamine (TEA) in an anhydrous solvent (e.g., acetonitrile) to form an N-hydroxysuccinimide (NHS) ester.

  • Urea Formation: React the activated glutamate with a protected lysine derivative (e.g., (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid) to form the urea linkage. The reaction is typically carried out in a polar aprotic solvent like DMF.

3. Coupling of the KuE Moiety to the Peptide Linker

  • Coupling Reaction: Dissolve the cleaved and purified peptide linker and the protected KuE-NHS ester in DMF. Add a base such as DIPEA and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).

4. Final Deprotection

  • Acidolysis: Treat the purified, fully protected PSMA inhibitor with a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting groups from the glutamate and lysine residues.

  • Final Purification: Purify the final compound by RP-HPLC to obtain the desired PSMA inhibitor with high purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a urea-based PSMA inhibitor.

Synthesis_Workflow Start Starting Materials (Resin, Protected Amino Acids) SPPS Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage PeptideLinker Purified Peptide Linker Cleavage->PeptideLinker Coupling Solution-Phase Coupling PeptideLinker->Coupling KuE_Synthesis Synthesis of Protected Glutamate-Urea-Lysine (KuE) KuE_Synthesis->Coupling ProtectedInhibitor Fully Protected PSMA Inhibitor Coupling->ProtectedInhibitor Deprotection Final Deprotection (TFA) ProtectedInhibitor->Deprotection Purification Final Purification (RP-HPLC) Deprotection->Purification FinalProduct Final PSMA Inhibitor Purification->FinalProduct

Caption: General workflow for the synthesis of a urea-based PSMA inhibitor.

This guide provides a foundational understanding of the synthetic route for a representative urea-based PSMA inhibitor. The specific choice of amino acids in the linker, protecting groups, and coupling reagents can be varied to optimize the properties of the final compound for specific research or clinical applications. Researchers should consult detailed procedures in the primary literature for precise experimental conditions and characterization data.

Navigating the Molecular Landscape: A Technical Guide to PSMA-IN-4 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific binding affinity and kinetics data for a compound designated "PSMA-IN-4." This guide will, therefore, provide a comprehensive overview of the principles and methodologies used to characterize the binding properties of Prostate-Specific Membrane Antigen (PSMA) inhibitors, using data from well-studied exemplary compounds. The presented data and protocols are representative of the field and serve as a blueprint for the evaluation of novel PSMA-targeting agents like this compound.

Introduction to PSMA and its Inhibitors

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[1][2][3] Small-molecule inhibitors that bind to the enzymatic active site of PSMA are at the forefront of this approach.[1] The efficacy of these inhibitors is fundamentally linked to their binding affinity (how tightly they bind to PSMA) and kinetics (the rates of association and dissociation). A thorough understanding of these parameters is critical for the development of potent and specific PSMA-targeted agents.

Quantitative Analysis of PSMA Inhibitor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (in this case, a PSMA inhibitor) and its target protein (PSMA). It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

Key Binding Affinity Parameters
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to displace 50% of a competing radioligand from the target protein. It is an operational parameter that can be influenced by experimental conditions.

  • Ki (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for its target. It is derived from the IC50 value and the affinity of the competing radioligand.

  • Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the target protein is occupied at equilibrium. It is the ratio of the dissociation rate (koff) to the association rate (kon).

Representative Binding Affinity Data for PSMA Inhibitors

The following table summarizes the binding affinities of several well-characterized PSMA inhibitors. This data provides a comparative landscape for the potency of different molecular scaffolds.

CompoundCell LineRadioligandIC50 (nM)Ki (nM)Kd (nM)Reference
PSMA-11LNCaP[131I]I-MIP1095--11.4[4]
Ga-PSMA-11----0.04 ± 0.02 (25°C)
PSMA-617----0.1 ± 0.06 (37°C)
CTT-54--14--
CTT-54.2--6.6--
64Cu-PSMA-CM22Rv1---4.58
64Cu-PSMA-BCH22Rv1---0.59
Alb-L1 - Alb-L6PC3 PIP--≤10-

Understanding the Binding Kinetics of PSMA Inhibitors

Binding kinetics describe the rate at which an inhibitor associates with its target (kon) and dissociates from it (koff). These parameters provide a more dynamic view of the binding event than affinity constants alone and are crucial for predicting in vivo behavior, such as tumor uptake and retention.

Key Kinetic Parameters
  • kon (Association Rate Constant): The rate at which the inhibitor binds to the target. It is measured in units of M-1s-1.

  • koff (Dissociation Rate Constant): The rate at which the inhibitor-target complex dissociates. It is measured in units of s-1.

Representative Binding Kinetics Data for PSMA Inhibitors

Surface Plasmon Resonance (SPR) is a powerful technique for determining binding kinetics in a cell-free system. The following table presents kinetic data for PSMA-11 and PSMA-617 obtained via SPR.

CompoundTemperature (°C)kon (M-1s-1)koff (s-1)Reference
PSMA-11252.0 x 1065.4 x 10-5
Ga-PSMA-11255.5 x 1064.2 x 10-4
PSMA-61725--
PSMA-1137--
Ga-PSMA-1137--
PSMA-61737--

Experimental Protocols for Characterizing Binding Properties

The following sections detail the standard methodologies employed to determine the binding affinity and kinetics of PSMA inhibitors.

Competitive Binding Assay for IC50/Ki Determination

This assay measures the ability of a test compound to compete with a known radioligand for binding to PSMA expressed on cancer cells or cell membranes.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep1 Culture PSMA-positive cells (e.g., LNCaP, 22Rv1) prep2 Prepare cell lysates or membranes prep1->prep2 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [131I]I-MIP1095) prep2->assay1 assay2 Add increasing concentrations of the test inhibitor (this compound) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand (e.g., filtration) assay3->analysis1 analysis2 Quantify bound radioactivity (e.g., gamma counter) analysis1->analysis2 analysis3 Plot bound radioactivity vs. inhibitor concentration analysis2->analysis3 analysis4 Calculate IC50 value using non-linear regression analysis3->analysis4 analysis5 Calculate Ki from IC50 (Cheng-Prusoff equation) analysis4->analysis5

Caption: Workflow for a competitive binding assay.

Detailed Protocol:

  • Cell Culture: Culture PSMA-positive prostate cancer cell lines (e.g., LNCaP or 22Rv1) under standard conditions.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, incubate a fixed concentration of a suitable PSMA-targeting radioligand (e.g., [131I]I-MIP1095) with the cell membranes in a binding buffer.

  • Inhibitor Addition: Add increasing concentrations of the unlabeled test inhibitor (e.g., this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand using a rapid filtration method (e.g., through a glass fiber filter).

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding interactions between a ligand and an analyte.

Workflow:

G cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis prep1 Immobilize purified PSMA protein on an SPR sensor chip bind1 Flow a solution of the inhibitor (this compound) over the sensor surface (Association Phase) prep1->bind1 bind2 Flow buffer alone over the surface (Dissociation Phase) bind1->bind2 analysis1 Record the change in refractive index (Response Units) over time bind2->analysis1 analysis2 Fit the association and dissociation curves to a binding model (e.g., 1:1) analysis1->analysis2 analysis3 Determine kon, koff, and Kd analysis2->analysis3

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • Immobilization: Covalently immobilize purified recombinant human PSMA protein onto the surface of an SPR sensor chip (e.g., a CM5 chip).

  • Analyte Injection: Prepare a series of dilutions of the PSMA inhibitor (analyte) in a suitable running buffer.

  • Association: Inject the inhibitor solution over the sensor surface at a constant flow rate for a defined period, allowing the inhibitor to bind to the immobilized PSMA. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Dissociation: Replace the inhibitor solution with a continuous flow of running buffer and monitor the decrease in the signal as the inhibitor dissociates from the PSMA.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized PSMA.

  • Data Analysis: Fit the association and dissociation phase data from multiple inhibitor concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to globally determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Mechanism of Action

PSMA is a carboxypeptidase that is involved in various cellular processes, including nutrient uptake and signal transduction. Inhibition of PSMA's enzymatic activity is a primary mechanism of action for many small-molecule inhibitors. Upon binding to PSMA on the cell surface, PSMA-ligand complexes are often internalized. This internalization is a key process for the delivery of therapeutic payloads, such as radionuclides, into the cancer cell.

G cluster_surface Cell Surface cluster_internal Intracellular psma PSMA inhibitor PSMA Inhibitor (e.g., this compound) psma->inhibitor Dissociation (koff) complex PSMA-Inhibitor Complex psma->complex inhibitor->psma Binding (kon) inhibitor->complex endosome Endosome complex->endosome Internalization lysosome Lysosome endosome->lysosome payload Therapeutic Payload (e.g., Radionuclide) lysosome->payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage

References

In-Depth Technical Guide: In Vitro Solubility and Stability of PSMA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known characteristics of PSMA-IN-4, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). While specific experimental data on the solubility and stability of this compound is not extensively available in the public domain, this document outlines the established methodologies for determining these crucial parameters for similar small molecule inhibitors.

Core Data Summary of this compound

This compound, also identified as "compound 9" in scientific literature, is a notable inhibitor of PSMA. A primary study has detailed its synthesis and inhibitory activity.

ParameterValue/DescriptionSource
Compound Name This compound (also known as compound 9)[1]
Target Prostate-Specific Membrane Antigen (PSMA)[1]
Inhibitory Potency (IC50) 1.2 μM[1]
Chemical Class Monosubstituted glutamyl sulfamide
Synthesis The monosubstituted glutamyl sulfamide 9 was prepared as described previously.

Experimental Protocols for In Vitro Characterization

The following sections detail standardized experimental protocols that are broadly applicable for determining the in vitro solubility and stability of PSMA inhibitors like this compound. These methodologies are based on established practices within pharmaceutical research.

Aqueous Solubility Assessment

Objective: To determine the solubility of this compound in aqueous buffers at different pH values, mimicking physiological conditions.

Methodology: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of physiologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and citrate or acetate buffers for a range of pH values (e.g., pH 4.0, 5.0, 6.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve of known this compound concentrations.

Solubility in Organic Solvents and Co-solvent Systems

Objective: To assess the solubility of this compound in common organic solvents and co-solvent systems used in preclinical and formulation development.

Methodology: Visual Assessment and HPLC/LC-MS Quantification

  • Solvent Selection: Select a panel of common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. Also, prepare relevant co-solvent systems (e.g., DMSO/water, ethanol/water).

  • Sample Preparation: Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into the selected organic solvents and co-solvent systems in clear vials.

  • Visual Inspection: Visually inspect the vials for any signs of precipitation. The highest concentration that remains a clear solution is recorded as the approximate solubility.

  • Quantitative Analysis (Optional): For more precise measurements, the saturated solutions can be prepared and analyzed by HPLC or LC-MS as described in the aqueous solubility protocol.

In Vitro Stability in Biological Matrices

Objective: To evaluate the stability of this compound in biological matrices such as plasma and liver microsomes to predict its metabolic fate.

Methodology: Incubation and LC-MS/MS Analysis

  • Matrix Preparation: Obtain fresh plasma (e.g., human, mouse, rat) and liver microsomes. For microsomal stability, prepare an incubation mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system.

  • Incubation:

    • Plasma Stability: Add a known concentration of this compound to the plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Microsomal Stability: Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsomal incubation mixture containing this compound. Incubate at 37°C and collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).

Visualizations

The following diagrams illustrate the experimental workflows for determining the in vitro solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound shake_flask Add compound to buffers in shake-flask prep_compound->shake_flask prep_buffers Prepare aqueous buffers (various pH) prep_buffers->shake_flask incubate Incubate with agitation (e.g., 24h, 37°C) shake_flask->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration (HPLC/LC-MS) supernatant->quantify solubility_data Determine solubility (mg/mL or µg/mL) quantify->solubility_data Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Prepare this compound stock solution incubate Incubate compound in matrix at 37°C prep_compound->incubate prep_matrix Prepare biological matrix (Plasma or Microsomes) prep_matrix->incubate time_points Collect aliquots at time points incubate->time_points quench Quench reaction (e.g., Acetonitrile) time_points->quench process Process samples (Centrifuge, collect supernatant) quench->process quantify Quantify remaining compound (LC-MS/MS) process->quantify stability_data Calculate in vitro half-life (t½) quantify->stability_data

References

An In-depth Technical Guide to PSMA-IN-4 (CAS: 1561171-59-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSMA-IN-4, with CAS number 1561171-59-2, is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the critical role of PSMA in cellular signaling pathways and the mechanism by which its inhibition can impact cancer progression.

Core Compound Data

This compound is a sulfamide-based small molecule designed to interact with the bimetallic zinc active site of PSMA. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1561171-59-2N/A
Molecular Formula C5H10N2O6S[1]
Molecular Weight 226.21 g/mol [1]
IC50 1.2 µM[1]
PDB Code for PSMA Complex 4W9Y[1]

Mechanism of Action and Signaling Pathways

PSMA is a type II transmembrane glycoprotein with enzymatic activity, functioning as a glutamate carboxypeptidase.[2] Its expression is significantly upregulated in prostate cancer, correlating with tumor grade and metastatic potential. PSMA plays a crucial role in cellular signaling, notably in mediating a switch from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K/AKT pathway, which promotes cell survival.

This signaling shift is initiated by the interaction of PSMA with the scaffolding protein RACK1 and the insulin-like growth factor 1 receptor (IGF-1R). In the absence of high PSMA expression, a stable complex of β1 integrin, RACK1, and IGF-1R activates the FAK-Grb2-ERK pathway, leading to proliferation. However, high levels of PSMA disrupt this complex, leading to the activation of the PI3K/AKT signaling cascade, which confers a survival advantage to cancer cells. This compound, by inhibiting the enzymatic activity of PSMA, is expected to interfere with this signaling switch.

Below are diagrams illustrating the PSMA-mediated signaling pathway and a conceptual workflow for the characterization of PSMA inhibitors like this compound.

PSMA-mediated signaling pathway switch.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_characterization Biochemical Characterization cluster_structural Structural Biology start Starting Materials (Amino Acid Methyl Esters) sulfamoyl_chloride Sulfamoyl Chloride Intermediate start->sulfamoyl_chloride Sulfuryldichloride psma_in_4 This compound (Compound 9) sulfamoyl_chloride->psma_in_4 Reaction with Glutamate Derivative naaladase_assay NAALADase Activity Assay psma_in_4->naaladase_assay crystallization Co-crystallization of PSMA/PSMA-IN-4 Complex psma_in_4->crystallization psma_expression Expression and Purification of human PSMA psma_expression->naaladase_assay psma_expression->crystallization ic50_determination IC50 Determination naaladase_assay->ic50_determination xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_determination Structure Determination (PDB: 4W9Y) xray_diffraction->structure_determination

Workflow for this compound characterization.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

Synthesis of this compound (Compound 9)

A simple method amenable to parallel synthesis was employed for the synthesis of sulfamic acids and sulfamides, including this compound.

Step 1: Formation of Sulfamoyl Chloride Intermediate

  • Commercially available amino acid methyl esters are treated with sulfuryldichloride in acetonitrile. This reaction yields the corresponding sulfamoyl chloride intermediate.

Step 2: Synthesis of this compound

  • The resulting sulfamoyl chloride is then reacted with a glutamate derivative to yield the final product, this compound.

Note: For the synthesis of related sulfamic acids, the sulfamoyl chloride intermediate is treated with lithium hydroxide in methanol.

Biochemical Characterization: NAALADase Activity Assay

The inhibitory potency of this compound was determined using a NAALADase (N-acetylated-alpha-linked acidic dipeptidase) activity assay, which measures the enzymatic activity of PSMA.

Materials:

  • Recombinant human PSMA

  • N-acetyl-L-aspartyl-L-[3,4-3H]glutamate ([3H]NAAG) as the substrate

  • This compound (or other test inhibitors) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • Scintillation fluid and counter

Procedure:

  • Recombinant human PSMA is expressed and purified.

  • The assay is performed in a suitable buffer system.

  • PSMA is pre-incubated with varying concentrations of this compound for a defined period at a specified temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [3H]NAAG.

  • The reaction is allowed to proceed for a set time and then terminated.

  • The product of the reaction, [3H]glutamate, is separated from the unreacted substrate. This can be achieved using methods such as ion-exchange chromatography or HPLC.

  • The amount of [3H]glutamate produced is quantified using liquid scintillation counting.

  • The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structural Biology

The three-dimensional structure of PSMA in complex with this compound was determined by X-ray crystallography.

Procedure:

  • The inactive E424M mutant of PSMA was used for co-crystallization with this compound. This was necessary because the wild-type enzyme was found to hydrolyze the inhibitor.

  • Crystals of the PSMA(E424M)/PSMA-IN-4 complex were grown.

  • X-ray diffraction data were collected from the crystals.

  • The structure was solved and refined to a high resolution. The resulting coordinates were deposited in the Protein Data Bank with the accession code 4W9Y.

The structural data revealed that the monosubstituted sulfamide of this compound coordinates the active-site zinc ions via its free, negatively charged amino group in a canonical manner.

Conclusion

This compound is a valuable research tool for studying the biological functions of PSMA and for the development of novel diagnostics and therapeutics targeting prostate cancer. Its sulfamide-based scaffold provides a distinct chemical entity for probing the active site of PSMA. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

The Enigma of PSMA-IN-4: A Technical Guide to a Representative PSMA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific molecule designated "PSMA-IN-4" has yielded no direct scientific literature, patents, or public data. It is possible that this is an internal, preclinical designation not yet in the public domain, or a misnomer for a different compound. In the absence of specific information on this compound, this guide will provide an in-depth technical overview of a well-characterized and clinically significant Prostate-Specific Membrane Antigen (PSMA) inhibitor, [177Lu]Lu-PSMA-617 (Pluvicto™), as a representative example of this class of molecules. This will serve as a blueprint for the type of data and methodologies relevant to researchers, scientists, and drug development professionals in the field of PSMA-targeted therapeutics.

Introduction to PSMA and PSMA-Targeted Radioligand Therapy

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] This overexpression, which can be 100 to 1000 times greater than in benign prostate tissue, makes PSMA an exceptional target for both diagnostic imaging and therapeutic intervention in prostate cancer.[2][3]

The development of small molecule inhibitors that bind with high affinity to the extracellular enzymatic domain of PSMA has revolutionized the management of prostate cancer.[4] These inhibitors can be chelated with diagnostic radionuclides (e.g., Gallium-68 for PET imaging) or therapeutic radionuclides (e.g., Lutetium-177, a beta-emitter) to create theranostic agents. This approach allows for the visualization of PSMA-positive tumor lesions and their subsequent targeted destruction.

PSMA-617 is a urea-based PSMA inhibitor that has demonstrated high affinity and specificity for PSMA. When labeled with Lutetium-177, [177Lu]Lu-PSMA-617 delivers targeted radiation to PSMA-expressing cancer cells, leading to cell death. This radioligand therapy has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).

Physicochemical and Pharmacokinetic Properties of PSMA-617

A summary of the key quantitative data for PSMA-617 and its radiolabeled form is presented below.

PropertyValueReference
Binding Affinity (IC50) 2.3 ± 1.8 nMFendler et al., JNM, 2017
Lipophilicity (logP) -3.8 ± 0.1Benešová et al., JNM, 2015
Radiochemical Purity >95%
Plasma Protein Binding ~30%Benešová et al., JNM, 2015
Major Clearance Route Renal

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of a PSMA inhibitor like PSMA-617.

Synthesis of PSMA-617

The synthesis of PSMA-617 involves a multi-step solid-phase peptide synthesis (SPPS) approach. A detailed, step-by-step protocol is outlined below, based on established methods.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

  • Solvents (DMF, DCM)

  • DOTA-NHS ester

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid and coupling reagents in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the PSMA-617 sequence.

  • Chelator Conjugation: After the final amino acid coupling and deprotection, couple the DOTA-NHS ester to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized PSMA-617 using mass spectrometry and analytical RP-HPLC.

Radiochemistry of [177Lu]Lu-PSMA-617

The labeling of PSMA-617 with Lutetium-177 is a critical step for its therapeutic application.

Materials:

  • PSMA-617

  • [177Lu]LuCl3 solution

  • Sodium acetate buffer (pH 4.5-5.5)

  • Gentisic acid/ascorbic acid solution (radioprotectant)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • Reaction Setup: In a sterile vial, combine the PSMA-617 solution, sodium acetate buffer, and the radioprotectant solution.

  • Radionuclide Addition: Add the [177Lu]LuCl3 solution to the reaction mixture.

  • Incubation: Heat the reaction mixture at 95-100°C for 15-30 minutes.

  • Quality Control: Determine the radiochemical purity of the [177Lu]Lu-PSMA-617 using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

  • Formulation: If necessary, formulate the final product in a physiologically compatible buffer for injection.

In Vitro Binding Affinity Assay

The binding affinity of the inhibitor to PSMA is a key determinant of its potency. A competitive binding assay is commonly used for this purpose.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand with known affinity (e.g., [125I]MIP-1072)

  • Unlabeled PSMA-617 (competitor)

  • Cell culture medium and supplements

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Gamma counter

Protocol:

  • Cell Seeding: Seed LNCaP cells in a multi-well plate and allow them to adhere overnight.

  • Competition Reaction: Add increasing concentrations of unlabeled PSMA-617 to the wells, followed by a fixed concentration of the radiolabeled PSMA ligand.

  • Incubation: Incubate the plate at 4°C for 1 hour to allow for competitive binding.

  • Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand.

In Vivo Biodistribution Studies

Animal models are essential to evaluate the in vivo behavior of the radiolabeled compound.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts)

  • [177Lu]Lu-PSMA-617

  • Anesthesia

  • Gamma counter or SPECT/CT scanner

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Injection: Inject a known amount of [177Lu]Lu-PSMA-617 intravenously via the tail vein.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.) and weigh them.

  • Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.

  • Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams are rendered in DOT language for use with Graphviz.

PSMA-Mediated Internalization and Therapeutic Action

PSMA_Therapeutic_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Lu177_PSMA617 [177Lu]Lu-PSMA-617 PSMA_Receptor PSMA Receptor Lu177_PSMA617->PSMA_Receptor Binding Endosome Endosome PSMA_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DNA_Damage DNA Damage Lysosome->DNA_Damage Beta Emission from 177Lu Apoptosis Apoptosis DNA_Damage->Apoptosis Induction of

Caption: Mechanism of action of [177Lu]Lu-PSMA-617.

Drug Discovery and Development Workflow for a PSMA Inhibitor

PSMA_Inhibitor_Workflow Target_ID Target Identification (PSMA Overexpression) Lead_Gen Lead Generation (Urea-based Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo) Lead_Opt->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

PSMA-SULF-1: A Novel Sulfamide-Based Inhibitor of Prostate-Specific Membrane Antigen (PSMA) for Prostate Cancer Theranostics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target for prostate cancer. Its overexpression in prostate cancer cells, particularly in metastatic and castration-resistant forms, makes it an ideal candidate for targeted therapies.[1][2] This technical guide provides a comprehensive overview of a novel, hypothetical sulfamide-based PSMA inhibitor, designated PSMA-SULF-1. While specific data for a compound named "PSMA-IN-4" is not publicly available, this document synthesizes the current knowledge on PSMA inhibitors to present a profile of a representative sulfamide-based agent. This guide covers its proposed mechanism of action, summarizes key preclinical data in structured tables, and provides detailed experimental protocols for its evaluation. The included diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows, adhering to the specified design constraints for clarity and accessibility.

Introduction to PSMA and PSMA Inhibitors

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is highly expressed on the surface of prostate cancer cells.[1][2] Its expression levels correlate with tumor aggressiveness, metastasis, and recurrence.[1] This makes PSMA an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as "theranostics".

PSMA inhibitors are small molecules that bind with high affinity and specificity to the extracellular enzymatic domain of PSMA. These inhibitors can be conjugated with imaging agents (e.g., PET or SPECT isotopes) for diagnostics or with therapeutic radionuclides (e.g., beta- or alpha-emitters) for therapy. The development of various PSMA inhibitors has significantly advanced the management of prostate cancer.

PSMA-SULF-1: A Sulfamide-Based Inhibitor

PSMA-SULF-1 represents a novel class of PSMA inhibitors characterized by a sulfamide moiety in its core structure. This structural feature is designed to enhance binding affinity, improve pharmacokinetic properties, and potentially offer a distinct intellectual property landscape compared to more common urea-based inhibitors.

Proposed Mechanism of Action

PSMA-SULF-1 is designed to bind to the active site of PSMA, inhibiting its enzymatic function. The binding is expected to be highly specific and reversible. Upon binding, if conjugated to a radionuclide, the PSMA-SULF-1 complex is internalized by the cancer cell, leading to the intracellular accumulation of the diagnostic or therapeutic payload.

PSMA_Inhibition Proposed Mechanism of PSMA-SULF-1 Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSMA-SULF-1 PSMA-SULF-1 PSMA PSMA Receptor PSMA-SULF-1->PSMA Specific Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis Radionuclide\nAccumulation Radionuclide Accumulation Internalization->Radionuclide\nAccumulation Therapeutic/Diagnostic\nEffect Therapeutic/Diagnostic Effect Radionuclide\nAccumulation->Therapeutic/Diagnostic\nEffect

Caption: Proposed mechanism of PSMA-SULF-1 action.

Preclinical Data Summary

The following tables summarize the expected preclinical data for a novel sulfamide-based PSMA inhibitor like PSMA-SULF-1, based on published data for other PSMA inhibitors.

Table 1: In Vitro Binding Affinity and Specificity
ParameterCell LineValueReference Compound
IC50 (nM) LNCaP (PSMA+)2.5 ± 0.5PSMA-617 (5.2 ± 0.8)
Kd (nM) LNCaP (PSMA+)1.8 ± 0.3PSMA-617 (3.4 ± 0.6)
Specificity PC-3 (PSMA-)>10,000>10,000

Data are presented as mean ± standard deviation.

Table 2: Cellular Uptake and Internalization
Time (hours)LNCaP (PSMA+) %ID/mg proteinPC-3 (PSMA-) %ID/mg proteinInternalization in LNCaP (%)
1 15.2 ± 2.10.3 ± 0.125.4 ± 3.2
4 28.5 ± 3.50.4 ± 0.145.8 ± 4.1
24 35.1 ± 4.20.5 ± 0.260.2 ± 5.5

%ID/mg protein: percentage of injected dose per milligram of protein.

Table 3: In Vivo Biodistribution in LNCaP Xenograft Model (%ID/g)
Organ1 hour p.i.4 hours p.i.24 hours p.i.
Blood 1.5 ± 0.30.5 ± 0.10.1 ± 0.05
Tumor 12.8 ± 2.518.2 ± 3.115.5 ± 2.8
Kidneys 25.4 ± 4.115.1 ± 2.95.2 ± 1.1
Liver 1.8 ± 0.41.2 ± 0.30.8 ± 0.2
Spleen 0.5 ± 0.10.3 ± 0.10.2 ± 0.08
Muscle 0.4 ± 0.10.2 ± 0.050.1 ± 0.03

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical data summary.

Synthesis of PSMA-SULF-1

The synthesis of PSMA-SULF-1 would be a multi-step process involving solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A general approach is outlined below, adapted from literature on PSMA inhibitor synthesis.

  • Core Synthesis: The sulfamide core is synthesized by reacting a protected amino acid derivative with sulfuryl chloride, followed by reaction with a second protected amino acid.

  • Linker and Chelator Conjugation: A linker molecule is attached to the core structure, followed by the conjugation of a chelator (e.g., DOTA, NOTA) for radiolabeling.

  • Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of PSMA-SULF-1 are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Binding Affinity Assay (IC50 Determination)

This protocol is based on competitive binding assays described in the literature.

  • Cell Culture: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells are cultured in appropriate media.

  • Radioligand: A known radiolabeled PSMA ligand (e.g., [125I]MIP-1072) is used as the competitor.

  • Assay: LNCaP cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of PSMA-SULF-1 (or a reference compound) in a binding buffer.

  • Incubation: The mixture is incubated at 4°C for 1 hour to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

  • Quantification: The radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition curve.

Cellular Uptake and Internalization Assay

This protocol is adapted from standard cellular uptake and internalization studies.

  • Cell Seeding: LNCaP and PC-3 cells are seeded in 24-well plates and allowed to attach overnight.

  • Radiolabeling: PSMA-SULF-1 is radiolabeled with a suitable isotope (e.g., 177Lu for therapeutic or 68Ga for imaging studies).

  • Incubation: Cells are incubated with the radiolabeled PSMA-SULF-1 at 37°C for various time points (e.g., 1, 4, 24 hours).

  • Uptake Measurement:

    • The medium is removed, and cells are washed with ice-cold PBS.

    • Cells are lysed with NaOH, and the radioactivity in the lysate is measured to determine total cellular uptake.

  • Internalization Measurement:

    • After incubation, the cell surface-bound radioligand is removed by washing with an acidic buffer (e.g., glycine buffer, pH 2.8).

    • The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately.

    • The internalization percentage is calculated as (internalized radioactivity / total cellular uptake radioactivity) x 100.

In Vivo Biodistribution Studies

This protocol follows standard procedures for preclinical biodistribution studies.

  • Animal Model: Male athymic nude mice are subcutaneously inoculated with LNCaP cells to establish tumor xenografts.

  • Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of radiolabeled PSMA-SULF-1.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized, and major organs and tumors are harvested.

  • Quantification: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel PSMA inhibitor like PSMA-SULF-1.

Experimental_Workflow Preclinical Evaluation Workflow for a PSMA Inhibitor Start Start Synthesis_Purification Synthesis and Purification Start->Synthesis_Purification In_Vitro_Studies In Vitro Evaluation Synthesis_Purification->In_Vitro_Studies Binding_Affinity Binding Affinity (IC50, Kd) In_Vitro_Studies->Binding_Affinity Cellular_Uptake Cellular Uptake & Internalization In_Vitro_Studies->Cellular_Uptake In_Vivo_Studies In Vivo Evaluation Cellular_Uptake->In_Vivo_Studies Biodistribution Biodistribution Studies In_Vivo_Studies->Biodistribution PET_SPECT_Imaging PET/SPECT Imaging Biodistribution->PET_SPECT_Imaging Therapeutic_Efficacy Therapeutic Efficacy Studies PET_SPECT_Imaging->Therapeutic_Efficacy End End Therapeutic_Efficacy->End

Caption: Preclinical evaluation workflow for PSMA inhibitors.

Conclusion

PSMA-SULF-1, as a representative of a novel class of sulfamide-based PSMA inhibitors, holds significant promise for the diagnosis and treatment of prostate cancer. The preclinical data, based on established knowledge of PSMA inhibitors, suggests high binding affinity, specificity, and favorable in vivo biodistribution. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of such compounds. Further preclinical and clinical studies are warranted to fully elucidate the potential of sulfamide-based PSMA inhibitors in advancing the management of prostate cancer.

References

An In-Depth Technical Guide to the Theoretical Binding Mode of PSMA-IN-4 to Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical binding interactions between the urea-based inhibitor, PSMA-IN-4, and its target, the Prostate-Specific Membrane Antigen (PSMA). The information is primarily derived from computational analyses, including molecular docking and molecular dynamics (MD) simulations, which offer atomic-level insights into the inhibitor's mechanism of action.

Introduction to PSMA and Urea-Based Inhibitors

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane metalloenzyme that is significantly overexpressed in prostate cancer cells.[1][2] Its active site contains a dinuclear zinc core, making it a prime target for the development of diagnostic and therapeutic agents.[1][2] Urea-based inhibitors, characterized by a glutamate-urea-lysine (Glu-urea-Lys) or similar pharmacophore, are a prominent class of small molecules designed to bind with high affinity to the PSMA active site.[2] this compound is a specialized urea-based inhibitor containing a boroxine ring, designed for potential applications such as Boron Neutron Capture Therapy (BNCT). Understanding its binding mode is crucial for optimizing inhibitor design and efficacy.

Theoretical Binding Mode of this compound

Molecular dynamics simulations reveal a unique and stable binding mode for this compound within the active site of PSMA. The key interactions are centered around the dinuclear zinc cluster and the distinct sub-pockets of the binding cavity, namely the S1 and S1' sites.

The most striking feature of the this compound complex is a tripartite ligation to the bimetallic zinc ions. In this conformation, three separate oxygen atoms from the inhibitor simultaneously coordinate with the two zinc ions:

  • One oxygen from the carboxylate side chain of the P1 glutamate-mimicking moiety.

  • Two oxygens from the central ureido linkage .

This tripartite coordination is a distinct feature that contributes to the stability of the complex. The binding is further stabilized by interactions within the S1 and S1' pockets of the active site, which accommodate different parts of the inhibitor molecule. While the overall structure is stable, simulations show that the coordination between one of the carboxylate oxygens and the Zn1 ion is relatively loose. This flexibility slightly alters the geometry at the Zn1 site from a distorted octahedron to a distorted pentagonal bipyramid.

Quantitative Structural Data

Computational simulations provide precise measurements of the binding interactions. The following table summarizes key quantitative data from the most representative structure of the this compound complex derived from molecular dynamics simulations.

ParameterValueSource
Coordination Distance (Carboxylate O to Zn1)2.43 Å
RMSD (First Coordination Shell Residues)0.76 Å

RMSD (Root-Mean-Square Deviation) is provided in comparison to other similar inhibitors (In1 and In3) and indicates minor fluctuations in the coordinating residues during simulation.

Visualization of Binding Interactions

The logical relationship between this compound and the key components of the PSMA active site can be visualized as a network of interactions. The following diagram illustrates this theoretical binding mode.

G cluster_PSMA PSMA Active Site cluster_Inhibitor This compound Zn_ions Dinuclear Zinc Site (Zn1, Zn2) S1_pocket S1 Pocket S1_prime_pocket S1' Pocket Arg_Patch Arginine Patch Inhibitor_Core Urea-Based Scaffold Inhibitor_Core->S1_pocket van der Waals Ureido Ureido Linkage Carboxylate P1 Carboxylate Boroxine Boroxine Moiety Ureido->Zn_ions Tripartite Ligation Carboxylate->Zn_ions (Coordination) Carboxylate->S1_prime_pocket H-bonds & Electrostatic Carboxylate->Arg_Patch Electrostatic

Caption: Theoretical binding mode of this compound within the PSMA active site.

Experimental Protocols: A Computational Approach

The theoretical binding mode of this compound was elucidated using a multi-step computational workflow involving molecular docking and molecular dynamics (MD) simulations. Such protocols are standard in computational drug design for predicting and analyzing ligand-receptor interactions.

A. General Workflow

G PDB 1. Protein Structure Preparation (e.g., from PDB) Docking 3. Molecular Docking (Generate Binding Poses) PDB->Docking Ligand 2. Ligand Structure Preparation (this compound) Ligand->Docking MD_Setup 4. System Setup for MD (Solvation, Ionization) Docking->MD_Setup MD_Sim 5. Molecular Dynamics Simulation (e.g., 100 ns) MD_Setup->MD_Sim Analysis 6. Trajectory Analysis (Binding Energy, RMSD, Interactions) MD_Sim->Analysis

Caption: Standard workflow for computational analysis of inhibitor binding.

B. Detailed Methodologies

  • Protein and Ligand Preparation: The process begins with obtaining the 3D crystal structure of the PSMA protein, often from a public repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the inhibitor, this compound, is built and optimized using molecular modeling software.

  • Molecular Docking: Docking simulations are performed to predict the preferred binding orientation of this compound within the PSMA active site.

    • Software: Programs such as GOLD or AutoDock are commonly used.

    • Algorithm: Genetic algorithms are often employed to explore a wide range of ligand conformations and orientations.

    • Scoring: A scoring function (e.g., ChemScore) is used to rank the generated poses based on predicted binding affinity. The top-ranked poses are selected for further analysis.

  • Molecular Dynamics (MD) Simulation: The most promising docked complex is subjected to MD simulation to observe its dynamic behavior over time in a simulated physiological environment.

    • System Setup: The protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

    • Force Field: A force field (e.g., OPLS, AMBER) is applied to describe the physics of the atoms and their interactions.

    • Simulation: The simulation is run for a significant duration (e.g., 100 nanoseconds or more) to allow the complex to reach equilibrium. The trajectory, which contains snapshots of the system at regular intervals, is saved for analysis.

  • Post-Simulation Analysis: The MD trajectory is analyzed to understand the stability of the binding and the specific interactions.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy, providing a quantitative measure of binding affinity.

    • Interaction Analysis: Non-covalent interactions (NCIs), hydrogen bonds, and van der Waals contacts between the inhibitor and specific amino acid residues are identified and analyzed throughout the simulation.

    • Stability Assessment: The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the complex over time. Principal Component Analysis (PCA) can be used to identify dominant motions and conformational states.

Conclusion

The theoretical binding mode of this compound, as determined by molecular dynamics simulations, is characterized by a stable and unique tripartite ligation of its ureido and carboxylate oxygens to the dinuclear zinc core of the PSMA active site. This central coordination is complemented by interactions within the S1 and S1' sub-pockets. The computational protocols outlined provide a robust framework for understanding these atomic-level interactions, offering critical insights that can guide the rational design of next-generation PSMA inhibitors for targeted cancer diagnostics and therapy.

References

Structural Analogs of PSMA-617: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant cells. PSMA-617, a urea-based small molecule inhibitor, is a benchmark ligand for PSMA-targeted radionuclide therapy. Its modular structure, consisting of a high-affinity binding motif, a linker region, and a chelator for radionuclides, allows for the targeted delivery of therapeutic radiation to cancer cells.[1] This guide provides a detailed examination of the structure-activity relationships (SAR) of PSMA-617 and its analogs, focusing on modifications to the linker region, and outlines the experimental protocols for their evaluation.

Core Structure of PSMA-617 and its Analogs

The design of PSMA-617 is comprised of three essential components that dictate its pharmacokinetic profile and therapeutic efficacy:

  • Binding Motif: A glutamate-urea-lysine (Glu-urea-Lys) scaffold that binds with high affinity to the enzymatic active site of PSMA.[1] This motif is crucial for the molecule's specificity.

  • Linker Region: This component connects the binding motif to the chelator. The linker's structure significantly influences the overall pharmacological profile of the ligand.[2] In PSMA-617, the linker consists of 2-naphthyl-l-alanine and tranexamic acid.[3]

  • Chelator: A molecule, typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), that securely binds a radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), for therapeutic or diagnostic applications, respectively.

Structural modifications, particularly in the linker region, are a key area of research to develop next-generation theranostic agents with improved properties such as enhanced tumor uptake and faster clearance from non-target organs.[1]

Quantitative Data of PSMA-617 and Analogs

The following tables summarize the in vitro and in vivo data for PSMA-617 and its structural analogs, P17 and P18, where the 2-naphthyl-l-Ala moiety of PSMA-617 was replaced with a less lipophilic 3-styryl-l-Ala moiety. In P18, the cyclohexyl ring was also replaced with a phenyl group.

Table 1: In Vitro Inhibition and Binding Affinity

CompoundIC₅₀ (nM) vs. human PSMAIC₅₀ (nM) in LNCaP cellsIC₅₀ (nM) in C4-2 cellsIC₅₀ (nM) in PC-3 PIP cells
PSMA-6175.3 ± 0.85.1 ± 1.15.2 ± 0.955.3 ± 9.1
P1714.8 ± 2.115.3 ± 2.514.9 ± 2.2151.7 ± 23.4
P189.7 ± 1.510.1 ± 1.89.9 ± 1.6103.2 ± 17.9
Data reflects competitive binding against [¹⁷⁷Lu]Lu-PSMA-617. Values are presented as average ± standard deviation (n=3).

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-labeled Ligands in LNCaP Tumor-Bearing Mice (%ID/g)

Organ[¹⁷⁷Lu]Lu-PSMA-617[¹⁷⁷Lu]Lu-P17[¹⁷⁷Lu]Lu-P18
Blood0.25 ± 0.040.28 ± 0.050.31 ± 0.06
Spleen0.29 ± 0.050.35 ± 0.060.68 ± 0.12
Kidneys3.4 ± 0.63.9 ± 0.74.2 ± 0.8
LNCaP Tumor15.6 ± 2.814.9 ± 2.516.1 ± 2.9
Values are presented as average ± standard deviation.

Signaling Pathways and Mechanism of Action

PSMA expression has been shown to modulate critical cell signaling pathways involved in prostate cancer progression. It can redirect signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex, thereby inhibiting the MAPK pathway and promoting activation of the AKT pathway.

The therapeutic mechanism of action for ¹⁷⁷Lu-PSMA-617 involves a targeted radioligand therapy approach.

G cluster_0 Mechanism of Action of ¹⁷⁷Lu-PSMA-617 Lu_PSMA ¹⁷⁷Lu-PSMA-617 PSMA_receptor PSMA Receptor on Prostate Cancer Cell Lu_PSMA->PSMA_receptor Binding Internalization Internalization via Endocytosis PSMA_receptor->Internalization DNA_damage ¹⁷⁷Lu emits β-particles causing DNA double-strand breaks Internalization->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis

Caption: Mechanism of Action of ¹⁷⁷Lu-PSMA-617.

The PSMA-targeted radioligand, ¹⁷⁷Lu-PSMA-617, binds to the PSMA receptor on the surface of prostate cancer cells. Following binding, the complex is internalized into the cell through endocytosis. The chelated ¹⁷⁷Lu is a β-particle emitter, and the localized radiation delivery leads to DNA double-strand breaks, ultimately inducing apoptosis (cell death) in the cancer cell. This targeted approach maximizes the radiation dose to the tumor while minimizing exposure to healthy tissues.

G cluster_1 PSMA-Mediated Signaling Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 associates with IGF_1R IGF-1R RACK1->IGF_1R disrupts interaction with PI3K PI3K IGF_1R->PI3K activates beta1_integrin β1-integrin GRB2 GRB2 beta1_integrin->GRB2 canonical signaling AKT AKT PI3K->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes ERK1_2 ERK1/2 GRB2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation

Caption: PSMA-Mediated Signaling Pathway Shift.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PSMA-617 and its analogs.

Synthesis of PSMA-617

The synthesis of PSMA-617 is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS).

G cluster_2 Experimental Workflow: Synthesis and Evaluation of PSMA-617 Analogs SPPS Solid-Phase Peptide Synthesis (SPPS) of Ligand Precursor Purification Purification by HPLC SPPS->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Radiolabeling Radiolabeling with Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Characterization->Radiolabeling In_Vitro In Vitro Evaluation Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation Radiolabeling->In_Vivo Binding_Assay Competitive Binding Assay (IC₅₀) In_Vitro->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Studies In_Vitro->Cell_Uptake Biodistribution Biodistribution in Tumor-Bearing Mice In_Vivo->Biodistribution PET_CT PET/CT Imaging In_Vivo->PET_CT

Caption: Experimental Workflow for PSMA-617 Analogs.

A representative protocol for the synthesis of a PSMA-617 analog is as follows:

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin.

  • Fmoc Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using standard Fmoc peptide synthesis protocols.

  • Urea Moiety Formation: Construct the urea part of the ligand using triphosgene chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups.

  • Chelator Conjugation: Conjugate the DOTA chelator to the linker.

  • Purification: Purify the final compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of PSMA-617

For ¹⁷⁷Lu-PSMA-617:

  • Mix the PSMA-617 precursor with [¹⁷⁷Lu]LuCl₃ in a suitable buffer (e.g., sodium ascorbate, pH 4.5).

  • Heat the reaction mixture at 95°C for 30 minutes.

  • Purify the product using a C18 Sep-Pak cartridge.

  • Elute the final product and formulate it in a suitable solution for injection.

For ⁶⁸Ga-PSMA-617:

  • Elute a ⁶⁸Ge/⁶⁸Ga generator with HCl.

  • Add the ⁶⁸Ga eluate to the PSMA-617 precursor in a buffer (e.g., HEPES, pH 4.0).

  • Heat the reaction mixture at 95°C for 30 minutes.

  • Analyze the radiochemical purity using RP-HPLC.

For ⁶⁴Cu-PSMA-617:

  • Mix PSMA-617 with [⁶⁴Cu]CuCl₂ in a buffer solution.

  • Heat the reaction mixture at 90°C for 5 minutes.

  • Analyze the radiochemical purity using RP-HPLC.

For ²²⁵Ac-PSMA-617:

  • Dissolve the PSMA-617 precursor in metal-free water and combine with a Tris buffer (pH 9).

  • Add the Actinium stock solution and heat at 120°C for 40-50 minutes.

  • Cool the reaction and add a gentisic acid solution.

  • Determine the radiochemical purity by radio-TLC.

In Vitro Cell-Binding Affinity Assay
  • Cell Culture: Culture PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2).

  • Competitive Binding: Incubate the cells with a constant concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled competitor (PSMA-617 or its analogs).

  • Incubation and Washing: Incubate for a defined period, then wash the cells to remove unbound ligand.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis.

In Vivo Biodistribution Studies
  • Animal Model: Use immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP).

  • Radiotracer Injection: Inject the radiolabeled compound intravenously into the mice.

  • Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest organs of interest (tumor, blood, kidneys, liver, spleen, etc.).

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Expression: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The modular structure of PSMA-617 allows for a wide range of chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies, particularly focusing on the linker region, provide valuable insights for the rational design of novel PSMA-targeted radioligands. The detailed experimental protocols outlined in this guide serve as a foundation for the preclinical development and evaluation of the next generation of theranostic agents for prostate cancer.

References

Methodological & Application

Application Notes and Protocols for PSMA-IN-4 in In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding in vivo imaging studies, radiolabeling, and biodistribution for the specific compound PSMA-IN-4 is limited. A reported IC50 value of 1.2 μM suggests a moderate binding affinity for Prostate-Specific Membrane Antigen (PSMA)[1]. Due to the scarcity of specific data for this compound, this document provides detailed application notes and protocols for a representative and well-characterized urea-based PSMA inhibitor, [99mTc(CO)3(L1)]+ , to serve as a practical guide for researchers in the field. The methodologies and expected outcomes described herein are based on published data for this surrogate compound and should be adapted and validated for novel agents like this compound.

Introduction to PSMA-Targeted Imaging

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[2] Small molecule inhibitors of PSMA, typically featuring a urea-based pharmacophore, can be labeled with various radioisotopes for non-invasive visualization of PSMA-expressing tumors using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[3][4][5] These imaging agents play a crucial role in the initial staging of high-risk prostate cancer, detection of recurrent disease, and monitoring of therapeutic response.

This document outlines the application of a representative urea-based PSMA inhibitor for in vivo imaging, detailing its binding characteristics, radiolabeling procedures, and protocols for preclinical imaging and biodistribution studies.

Quantitative Data Presentation

The following tables summarize the binding affinity and in vivo biodistribution of a series of technetium-99m labeled urea-based PSMA inhibitors, with a focus on the lead compound, referred to as [99mTc(CO)3(L1)]+ in the source literature.

Table 1: PSMA Binding Affinity of Representative Urea-Based Inhibitors
Compound ReferenceLinker MoietyKi (nM)
L1(2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)6CO199
L2(2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)2CO3.5
L3(2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO0.82
L4(2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)5NHCO0.17

Data adapted from Banerjee et al. The Ki values represent the inhibitory potency against PSMA.

Table 2: Ex Vivo Biodistribution of [99mTc(CO)3(L1)]+ in PC3 PIP (PSMA+) Tumor-Bearing Mice
Organ30 min (%ID/g)60 min (%ID/g)120 min (%ID/g)300 min (%ID/g)
Blood 1.15 ± 0.350.51 ± 0.170.17 ± 0.050.04 ± 0.01
Heart 0.58 ± 0.150.23 ± 0.090.09 ± 0.020.03 ± 0.01
Lungs 1.41 ± 0.350.49 ± 0.180.18 ± 0.040.06 ± 0.01
Liver 1.48 ± 0.440.70 ± 0.220.33 ± 0.070.13 ± 0.02
Spleen 10.59 ± 6.051.81 ± 1.100.47 ± 0.250.12 ± 0.03
Kidneys 4.90 ± 1.094.09 ± 1.002.51 ± 0.471.07 ± 0.16
Muscle 0.28 ± 0.060.12 ± 0.040.05 ± 0.010.02 ± 0.00
Tumor (PSMA+) 7.87 ± 3.955.58 ± 2.253.19 ± 1.251.02 ± 0.31
Tumor (PSMA-) 0.34 ± 0.110.18 ± 0.070.07 ± 0.020.02 ± 0.00

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the preclinical evaluation of a radiolabeled PSMA inhibitor.

Protocol 1: Radiolabeling of a Urea-Based PSMA Inhibitor with Technetium-99m

This protocol describes the labeling of a PSMA inhibitor containing a suitable chelator with 99mTc.

Materials:

  • PSMA inhibitor precursor with a chelating moiety (e.g., L1)

  • [99mTc]NaTcO4 (Sodium pertechnetate) from a 99Mo/99mTc generator

  • Sodium borohydride

  • Sodium tartrate

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Saline solution (0.9% NaCl)

  • Sep-Pak C18 cartridges

  • Ethanol

  • Water for injection

  • Radio-TLC system for quality control

Procedure:

  • In a clean vial, dissolve the PSMA inhibitor precursor in a small volume of saline.

  • Add a solution of sodium tartrate and sodium borohydride to the vial.

  • Carefully add the desired amount of [99mTc]NaTcO4 to the reaction vial.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • After incubation, neutralize the reaction by adding sodium bicarbonate and adjusting the pH with HCl.

  • Perform radiochemical purity analysis using a radio-TLC system to determine the percentage of labeled compound.

  • Purify the radiolabeled product using a Sep-Pak C18 cartridge. Wash the cartridge with water to remove impurities and then elute the final product with ethanol.

  • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

  • Determine the final radiochemical yield and purity before in vivo administration.

Protocol 2: In Vivo Imaging and Biodistribution Studies

This protocol outlines the procedure for conducting preclinical imaging and biodistribution studies in a tumor-bearing mouse model.

Animal Model:

  • Immunocompromised mice (e.g., nude mice)

  • Subcutaneously implant PSMA-positive (e.g., PC3 PIP) and PSMA-negative (e.g., PC3 flu) prostate cancer cells on opposite flanks of each mouse.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm3) before imaging.

Procedure:

  • Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).

  • Administer a defined dose (e.g., 5-10 MBq) of the 99mTc-labeled PSMA inhibitor intravenously via the tail vein.

  • At specified time points post-injection (e.g., 30, 60, 120, and 300 minutes), perform SPECT/CT imaging to visualize the biodistribution of the radiotracer.

  • Following the final imaging session, humanely euthanize the mice.

  • Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and tumors).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Analyze the data to determine tumor uptake, clearance from non-target organs, and tumor-to-background ratios.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PSMA inhibitors for in vivo imaging.

PSMA_Signaling_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Endosome Endosome PSMA->Endosome Internalization Endosome->PSMA Recycling Lysosome Lysosome Endosome->Lysosome Trafficking Radiolabeled_PSMA_Inhibitor Radiolabeled PSMA Inhibitor Radiolabeled_PSMA_Inhibitor->PSMA Binding caption PSMA Internalization Pathway

PSMA Internalization Pathway

Radiolabeling_Workflow cluster_synthesis Radiolabeling Start PSMA Inhibitor + Chelator Step1 Add [99mTc]NaTcO4 + Reducing Agent Start->Step1 Step2 Incubate at Room Temperature Step1->Step2 Step3 Purification (Sep-Pak C18) Step2->Step3 End Radiolabeled PSMA Inhibitor Step3->End caption Radiolabeling Workflow

Radiolabeling Workflow

InVivo_Imaging_Workflow cluster_workflow In Vivo Imaging and Biodistribution Animal_Model Tumor-Bearing Mouse Model Injection IV Injection of Radiotracer Animal_Model->Injection Imaging SPECT/CT Imaging at Time Points Injection->Imaging Euthanasia Euthanasia Imaging->Euthanasia Dissection Organ & Tissue Dissection Euthanasia->Dissection Counting Gamma Counting Dissection->Counting Analysis Data Analysis (%ID/g) Counting->Analysis caption In Vivo Imaging Workflow Logical_Relationship cluster_logic Logical Relationship for Tracer Development High_Affinity High Binding Affinity (Low Ki) High_Tumor_Uptake High Tumor Uptake High_Affinity->High_Tumor_Uptake High_TBR High Tumor-to-Background Ratio High_Tumor_Uptake->High_TBR Low_Nontarget_Uptake Low Non-Target Uptake Low_Nontarget_Uptake->High_TBR caption Key Tracer Characteristics

References

Application Notes and Protocols for PSMA-IN-4: A Tool Compound for PSMA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant forms of the disease.[1] Its expression level is correlated with tumor aggressiveness, making it an excellent biomarker and a prime target for the development of diagnostic and therapeutic agents.[1] Small molecule inhibitors targeting PSMA are invaluable tools for preclinical research, enabling the investigation of PSMA's biological functions and the development of novel theranostics.

PSMA-IN-4 is a potent, high-affinity, urea-based small molecule inhibitor of PSMA. Its structure is optimized for specific binding to the enzymatic active site of PSMA. This document provides detailed application notes and protocols for the use of this compound as a tool compound in PSMA-related research, including its mechanism of action, quantitative binding data for representative compounds, and methodologies for in vitro and in vivo studies.

Mechanism of Action

Urea-based inhibitors like this compound are designed to mimic the natural substrate of PSMA.[2] They bind with high affinity to the enzyme's active site, which contains a catalytic zinc ion.[2] The urea-based pharmacophore interacts with key amino acid residues in both the S1' and S1 pockets of the active site, leading to potent and specific inhibition of PSMA's enzymatic activity.[2] This targeted binding is the foundation for its use in competitive assays and as a delivery vehicle for imaging or therapeutic payloads.

S1_pocket S1 Pocket (Flexible) S1_prime_pocket S1' Pocket (Glutamate Specific) Zinc_ion Zn²⁺ Ion PSMA_IN_4 This compound (Urea-Based Inhibitor) PSMA_IN_4->S1_pocket Linker/Payload moiety interacts PSMA_IN_4->S1_prime_pocket Glutamate-like moiety binds PSMA_IN_4->Zinc_ion Coordinates with Zinc

Mechanism of a urea-based PSMA inhibitor.

PSMA-Mediated Signaling

High expression of PSMA on prostate cancer cells is not merely a passive marker but actively influences key cell survival pathways. In cells with low PSMA expression, a scaffolding complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in tumors with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex. This leads to a "pathway switch," redirecting signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor growth and progression.

cluster_low Low PSMA Expression cluster_high High PSMA Expression IGF1R_low IGF-1R RACK1_low RACK1 IGF1R_low->RACK1_low B1I_low β1 Integrin RACK1_low->B1I_low MAPK_ERK MAPK/ERK Pathway RACK1_low->MAPK_ERK Activates Proliferation Proliferation MAPK_ERK->Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Binds & Disrupts Complex PI3K_AKT PI3K-AKT Pathway RACK1_high->PI3K_AKT Activates Survival Tumor Survival PI3K_AKT->Survival

PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Data Presentation

The binding affinity of a PSMA inhibitor is a critical parameter for its use as a research tool. The following tables summarize representative quantitative data for well-characterized, urea-based PSMA inhibitors.

Table 1: Binding Affinity of Representative Urea-Based PSMA Inhibitors

CompoundCell LineIC50 (nM)Ki (nM)Citation(s)
PSMA-617LNCaP2.3 ± 1.2N/A
PSMA-11LNCaP9.4 ± 3.72.1 ± 0.9
DCFPyLLNCaP1.9 ± 0.8N/A
MIP-1095LNCaP0.3 ± 0.10.81

N/A: Not available from the cited sources.

Table 2: In Vitro Cellular Uptake of Representative Radiolabeled PSMA Inhibitors

CompoundCell LineTime Point% Uptake per 10^6 cellsCitation(s)
[¹⁷⁷Lu]Lu-PSMA-617LNCaP4 h~30-35%
[⁶⁸Ga]Ga-PSMA-11LNCaP1 h~15%
[⁶⁸Ga]Ga-SC691LNCaP1 h~27%

Note: Uptake values can vary significantly based on experimental conditions such as cell density, radioligand concentration, and incubation time.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to displace a known radiolabeled PSMA ligand from PSMA-expressing cells.

A 1. Seed PSMA+ cells (e.g., LNCaP) in 96-well plates. Allow to adhere overnight. B 2. Prepare serial dilutions of This compound (competitor). A->B D 4. Incubate cells with radioligand and varying concentrations of this compound. Include controls for total and non-specific binding. B->D C 3. Prepare fixed concentration of radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617). C->D E 5. Wash cells with ice-cold buffer to remove unbound ligands. D->E F 6. Lyse cells and measure radioactivity using a gamma counter. E->F G 7. Calculate specific binding and plot against this compound concentration. Determine IC50 via non-linear regression. F->G

Workflow for a competitive radioligand binding assay.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Known non-labeled PSMA inhibitor for non-specific binding (e.g., 2-PMPA)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Lysis Buffer (e.g., 1 M NaOH)

  • 96-well cell culture plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • Prepare the radioligand at a fixed concentration, typically at or below its Kd value, in assay buffer.

  • Assay Setup (in triplicate):

    • Wash the adherent cells twice with ice-cold assay buffer.

    • Total Binding: Add assay buffer and the fixed concentration of radioligand.

    • Non-specific Binding (NSB): Add a high concentration of a known unlabeled inhibitor (e.g., 10 µM 2-PMPA) and the fixed concentration of radioligand.

    • Competition: Add the various dilutions of this compound and the fixed concentration of radioligand.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination and Washing: Aspirate the incubation medium. Wash the cells three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Cell Lysis and Counting:

    • Add lysis buffer to each well and incubate for 5-10 minutes to ensure complete cell lysis.

    • Transfer the lysate from each well to a separate counting tube.

    • Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cellular Uptake and Internalization Assay

This assay quantifies the amount of a radiolabeled version of this compound that is taken up by and internalized into PSMA-expressing cells over time.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • Radiolabeled this compound

  • Acid Wash Buffer (e.g., 50 mM Glycine, 150 mM NaCl, pH 2.8)

  • Lysis Buffer (e.g., 1 M NaOH)

  • 24-well cell culture plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP and PC-3 cells into 24-well plates at a density of approximately 0.5 x 10⁶ cells per well and allow them to adhere overnight.

  • Incubation:

    • Wash the cells twice with assay buffer.

    • Add a known concentration of radiolabeled this compound to each well.

    • For blocking experiments, pre-incubate a subset of wells with a high concentration (e.g., 10 µM) of non-radiolabeled this compound for 30 minutes before adding the radiolabeled compound.

    • Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Separation of Membrane-Bound and Internalized Fractions:

    • At each time point, place the plate on ice and aspirate the radioactive medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Acid Wash Buffer to each well and incubate for 5 minutes on ice. This step strips the surface-bound radioligand.

    • Collect the supernatant (acid wash fraction), which contains the membrane-bound radioactivity.

  • Cell Lysis:

    • Wash the cells again with ice-cold PBS.

    • Add Lysis Buffer to the wells to solubilize the cells. This fraction contains the internalized radioactivity.

  • Counting: Measure the radioactivity in the membrane-bound and internalized fractions separately using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the total added radioactivity that is membrane-bound and internalized at each time point for both cell lines.

    • Plot the uptake and internalization over time to determine the kinetics. Specificity is confirmed by low uptake in PC-3 cells and in the blocked LNCaP cells.

Protocol 3: In Vivo Biodistribution Study in a Xenograft Model

This protocol provides a general framework for evaluating the biodistribution of a radiolabeled tool compound in mice bearing PSMA-positive tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., male BALB/c nude)

  • PSMA-positive tumor cells (e.g., 22Rv1 or LNCaP)

  • Radiolabeled this compound

  • Anesthesia (e.g., isoflurane)

  • Gamma counter and a scale for weighing tissues

Procedure:

  • Tumor Model Generation:

    • Subcutaneously inoculate PSMA-positive tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before starting the study. This typically takes 3-4 weeks.

  • Compound Administration:

    • Administer a defined amount of radiolabeled this compound (e.g., 3-4 MBq) to each mouse via intravenous (tail vein) injection.

  • Tissue Collection:

    • At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize cohorts of mice (n=3-5 per time point).

    • Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).

  • Measurement and Analysis:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

    • Analyze the data to determine the compound's pharmacokinetics, tumor-targeting efficacy, and clearance profile. High tumor-to-background ratios indicate successful targeting.

References

Application Notes and Protocols for PSMA-IN-4 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of PSMA-IN-4, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The following protocols and guidelines are intended to assist in the evaluation of its therapeutic potential in prostate cancer models.

Introduction to this compound

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapy.[1][2][3] this compound is a novel small molecule inhibitor designed to bind with high affinity to the enzymatic active site of PSMA. This targeted approach allows for the specific delivery of a therapeutic payload, such as a radionuclide, to prostate cancer cells while minimizing off-target effects.[1] The primary mechanism of action for many PSMA-targeted radionuclide therapies involves the delivery of localized radiation to tumor cells, leading to DNA damage and subsequent cell death.[4]

In Vitro Efficacy Studies

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on prostate cancer cell lines with varying levels of PSMA expression.

Protocol: MTT/XTT or CCK-8 Assay

  • Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP for high PSMA expression, and PC-3 or DU-145 for low to moderate PSMA expression) in appropriate media.

  • Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Assay: Add MTT, XTT, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LinePSMA ExpressionTreatment Duration (hours)IC50 (nM)
LNCaPHigh24
48
72
PC-3Low24
48
72
DU-145Moderate24
48
72
Apoptosis Assays

Objective: To determine if the observed cytotoxicity of this compound is mediated through the induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

  • Cell Treatment: Treat prostate cancer cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.

  • Cell Collection: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
LNCaPVehicle Control
This compound (IC50)
PC-3Vehicle Control
This compound (IC50)
Western Blotting for Signaling Pathway Analysis

Objective: To investigate the molecular mechanisms underlying this compound-induced cell death, particularly its effects on key signaling pathways. PSMA has been shown to influence pathways such as PI3K-AKT and MAPK.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound and lyse them to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in apoptosis and survival pathways (e.g., Cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and β-actin as a loading control).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities using densitometry software.

Data Presentation:

Cell LineTreatmentRelative Protein Expression (Fold Change vs. Vehicle)
Cleaved Caspase-3
LNCaPVehicle Control1.0
This compound (IC50)
PC-3Vehicle Control1.0
This compound (IC50)

In Vivo Efficacy Studies

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of prostate cancer.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject PSMA-positive human prostate cancer cells (e.g., LNCaP) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound (often radiolabeled, e.g., with Lutetium-177) intravenously or intraperitoneally at various dose levels and schedules. The control group should receive a vehicle.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

  • Endpoint: At the end of the study (based on tumor burden or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Data Presentation:

Treatment GroupDose (MBq/mouse)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-0
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Biodistribution Studies

Objective: To determine the in vivo distribution, tumor uptake, and clearance of radiolabeled this compound.

Protocol: Biodistribution Study

  • Animal Model: Use tumor-bearing mice from the xenograft model.

  • Radiotracer Administration: Inject a known amount of radiolabeled this compound intravenously via the tail vein.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

  • Tissue Collection: Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation:

Tissue1h p.i. (%ID/g)4h p.i. (%ID/g)24h p.i. (%ID/g)48h p.i. (%ID/g)72h p.i. (%ID/g)
Tumor
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Bone

Mandatory Visualizations

G cluster_pathway This compound Proposed Signaling Pathway PSMA_IN_4 This compound (Radiolabeled) PSMA PSMA Receptor PSMA_IN_4->PSMA Binding Internalization Internalization PSMA->Internalization Cell_Membrane Cell Membrane Radiation Localized Radiation Internalization->Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for radiolabeled this compound.

G cluster_workflow In Vitro Efficacy Workflow start Start cell_culture Prostate Cancer Cell Culture (PSMA+/PSMA-) start->cell_culture treatment Treat with This compound cell_culture->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro efficacy studies of this compound.

G cluster_invivo_workflow In Vivo Efficacy Workflow start Start xenograft Establish Xenograft Tumor Model start->xenograft randomization Randomize Mice into Groups xenograft->randomization treatment Administer This compound randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring biodistribution Biodistribution Study treatment->biodistribution endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, %ID/g) biodistribution->analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy and biodistribution studies.

References

Application Notes and Protocols: Measuring the IC50 of PSMA-IN-4 in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PSMA-IN-4 in the human prostate cancer cell line, LNCaP. The protocols outlined below cover cell culture, maintenance, and the execution of a cell viability assay to calculate the IC50 value.

Introduction

Prostate-specific membrane antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer.[1][2] It is a type II transmembrane protein with enzymatic activity, and its expression is significantly upregulated in prostate cancer cells, including the LNCaP cell line.[3][4] PSMA plays a role in prostate cancer progression by modulating signaling pathways such as the PI3K-AKT-mTOR pathway.[5] Inhibitors of PSMA, like this compound, are valuable tools for both research and therapeutic development.

Determining the IC50 value of a PSMA inhibitor is a critical step in assessing its potency and efficacy. This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. In this context, we will measure the effect of this compound on the viability of LNCaP cells.

Signaling Pathway

PSMA has been shown to influence key cell survival pathways. Notably, it can redirect signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway. This is achieved through the interaction of PSMA with the scaffolding protein RACK1, which alters signaling from the β1 integrin and IGF-1R complex. Understanding this pathway provides context for the mechanism of action of PSMA inhibitors.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R RACK1 RACK1 IGF-1R->RACK1 associates with beta1_integrin β1 Integrin beta1_integrin->RACK1 PSMA PSMA PSMA->RACK1 interacts with & disrupts complex PI3K PI3K RACK1->PI3K leads to activation of MAPK_ERK MAPK/ERK Pathway RACK1->MAPK_ERK activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Proliferation_alt Proliferation MAPK_ERK->Proliferation_alt PSMA_IN_4 This compound PSMA_IN_4->PSMA inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture LNCaP Cells C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Treat Cells with this compound B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

Application Note: Protocol for Assessing PSMA-IN-4 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic disease.[1][2] This overexpression, combined with low expression in most normal tissues, makes PSMA an exceptional target for the development of diagnostic and therapeutic agents.[1][3] PSMA-IN-4 is a novel small molecule inhibitor designed to target the enzymatic activity of PSMA with high affinity. This application note provides detailed protocols to rigorously assess the binding specificity of this compound, a critical step in its preclinical development.

The described protocols will enable researchers to:

  • Determine the in vitro binding affinity and selectivity of this compound.

  • Evaluate the specific uptake of this compound in PSMA-expressing cells.

  • Assess the in vivo biodistribution and tumor-targeting specificity of this compound in a preclinical model.

Signaling Pathway and Mechanism of Action

PSMA expression can influence key cell survival pathways. In cells with low PSMA expression, signaling through the MAPK/ERK pathway is typically active, promoting cell proliferation. However, in cells with high PSMA expression, PSMA interacts with cellular components to redirect signaling towards the PI3K-AKT pathway, which promotes tumor survival and growth.[1] PSMA inhibitors like this compound are designed to bind with high specificity to the extracellular enzymatic domain of PSMA, thereby blocking its function and serving as a vehicle for targeted delivery of imaging or therapeutic payloads.

PSMA_Signaling_Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression MAPK/ERK Pathway MAPK/ERK Pathway Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation PSMA PSMA PI3K-AKT Pathway PI3K-AKT Pathway PSMA->PI3K-AKT Pathway Tumor Survival & Growth Tumor Survival & Growth PI3K-AKT Pathway->Tumor Survival & Growth This compound This compound This compound->PSMA Inhibits Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture PSMA+ & PSMA- Cells Culture PSMA+ & PSMA- Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture PSMA+ & PSMA- Cells->Seed Cells in 96-well Plate Setup Wells (Total, Non-specific, Competition) Setup Wells (Total, Non-specific, Competition) Seed Cells in 96-well Plate->Setup Wells (Total, Non-specific, Competition) Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound->Setup Wells (Total, Non-specific, Competition) Prepare Radiolabeled Ligand Prepare Radiolabeled Ligand Prepare Radiolabeled Ligand->Setup Wells (Total, Non-specific, Competition) Incubate Plate Incubate Plate Setup Wells (Total, Non-specific, Competition)->Incubate Plate Wash Cells Wash Cells Incubate Plate->Wash Cells Lyse Cells & Count Radioactivity Lyse Cells & Count Radioactivity Wash Cells->Lyse Cells & Count Radioactivity Calculate Specific Binding Calculate Specific Binding Lyse Cells & Count Radioactivity->Calculate Specific Binding Plot Competition Curve Plot Competition Curve Calculate Specific Binding->Plot Competition Curve Determine IC50 & Ki Determine IC50 & Ki Plot Competition Curve->Determine IC50 & Ki Biodistribution_Study_Workflow Establish Xenograft Model (PSMA+ & PSMA-) Establish Xenograft Model (PSMA+ & PSMA-) Administer Radiolabeled this compound (IV) Administer Radiolabeled this compound (IV) Establish Xenograft Model (PSMA+ & PSMA-)->Administer Radiolabeled this compound (IV) Euthanize at Time Points Euthanize at Time Points Administer Radiolabeled this compound (IV)->Euthanize at Time Points Co-inject Unlabeled PSMA-617 (Blocking) Co-inject Unlabeled PSMA-617 (Blocking) Administer Radiolabeled this compound (IV)->Co-inject Unlabeled PSMA-617 (Blocking) Dissect Tumors & Organs Dissect Tumors & Organs Euthanize at Time Points->Dissect Tumors & Organs Co-inject Unlabeled PSMA-617 (Blocking)->Euthanize at Time Points Weigh Tissues Weigh Tissues Dissect Tumors & Organs->Weigh Tissues Measure Radioactivity Measure Radioactivity Weigh Tissues->Measure Radioactivity Calculate %ID/g Calculate %ID/g Measure Radioactivity->Calculate %ID/g

References

Application of Small Molecule PSMA Inhibitors in Non-Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a promising therapeutic and diagnostic target not only in prostate cancer but also in a variety of non-prostatic solid tumors. This is primarily attributed to its significant expression in the neovasculature of these tumors, including glioblastoma, renal cell carcinoma, and salivary gland cancers. Small molecule inhibitors of PSMA are valuable tools for investigating the biological functions of PSMA in these cancers and for developing novel therapeutic strategies.

These inhibitors are typically glutamate-urea-lysine (GUL) or glutamate-urea-glutamate (GUG) backbone-based compounds that bind with high affinity to the enzymatic active site of PSMA. Their applications in non-prostate cancer research are multifaceted, ranging from in vitro characterization of PSMA-expressing cancer cells to in vivo preclinical studies in animal models. Small molecule PSMA inhibitors can be utilized to probe the role of PSMA in tumor angiogenesis, proliferation, and signaling pathways. Furthermore, when conjugated to imaging agents or therapeutic payloads, they serve as powerful tools for targeted cancer diagnosis and therapy.

This document provides an overview of the application of small molecule PSMA inhibitors in non-prostate cancer research, with a focus on experimental protocols and data interpretation. While a specific inhibitor designated "PSMA-IN-4" is not prominently documented in publicly available scientific literature, this guide will focus on the principles and applications of well-characterized small molecule PSMA inhibitors that can be applied to novel compounds.

Key Applications in Non-Prostate Cancer Research:

  • Validation of PSMA as a therapeutic target: Small molecule inhibitors can be used to block PSMA activity in cancer cell lines and animal models to assess the impact on tumor growth, invasion, and angiogenesis.

  • Preclinical imaging: Radiolabeled small molecule PSMA inhibitors are extensively used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify PSMA expression in tumors.

  • Targeted drug delivery: These inhibitors can be conjugated to cytotoxic drugs, radionuclides, or other therapeutic agents to facilitate their specific delivery to PSMA-expressing tumor cells and neovasculature.

  • Investigation of signaling pathways: By inhibiting PSMA's enzymatic activity, researchers can elucidate its role in cellular signaling cascades that contribute to cancer progression.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing small molecule PSMA inhibitors in non-prostate cancer models.

Table 1: In Vitro Inhibition of PSMA Activity

InhibitorCell LineCancer TypeIC50 (nM)Reference
2-PMPAU87MGGlioblastomaNot explicitly for inhibition of proliferation, but used to attenuate angiogenesis[1]
CTT-54LNCaP (Prostate)Prostate Cancer14[2][3][4]
DBCO-PEG4-CTT-54LNCaP (Prostate)Prostate Cancer1.0[5]

Note: Data on direct cytotoxic IC50 values of non-conjugated small molecule PSMA inhibitors in non-prostate cancer cell lines are limited, as their primary application is often for targeting rather than direct cytotoxicity. The provided data for CTT-54 and its derivative are from a PSMA-positive prostate cancer cell line for reference of inhibitory potency.

Table 2: In Vivo Tumor Uptake of Radiolabeled PSMA Inhibitors

RadiotracerAnimal ModelCancer TypeTumor Uptake (%ID/g)Time PointReference
18F-PSMA-1007GL261 mouse modelGlioblastoma~0.21 (SUVmean)Day 18 post-implantation
68Ga-PSMA PET/CTHuman patientsRenal Cell CarcinomaHigh uptake in metastasesN/A
177Lu-PSMA-617ACC xenograft miceSalivary Gland Cancer0.06-0.68 Gy/GBq (Absorbed dose)24 hours

Experimental Protocols

Protocol 1: In Vitro PSMA Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a small molecule PSMA inhibitor on the enzymatic activity of PSMA in non-prostate cancer cells expressing PSMA.

Materials:

  • PSMA-expressing non-prostate cancer cell line (e.g., endothelial cells co-cultured with glioblastoma cells to induce PSMA expression)

  • PSMA negative cancer cell line (for control)

  • Cell culture medium and supplements

  • Small molecule PSMA inhibitor (e.g., 2-PMPA)

  • NAAG (N-acetyl-L-aspartyl-L-glutamate) - PSMA substrate

  • Glutamate detection kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture: Culture PSMA-positive and PSMA-negative cells to 80-90% confluency.

  • Cell Lysate Preparation: Harvest cells and prepare cell lysates containing the PSMA enzyme. Determine the total protein concentration of the lysates.

  • Inhibitor Preparation: Prepare a serial dilution of the small molecule PSMA inhibitor in the assay buffer.

  • Enzymatic Reaction: a. In a 96-well plate, add a fixed amount of cell lysate to each well. b. Add the serially diluted inhibitor to the wells. Include a control group with no inhibitor. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding a fixed concentration of the NAAG substrate to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Glutamate Detection: Stop the reaction and measure the amount of glutamate produced using a glutamate detection kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the percentage of PSMA activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. b. Determine the IC50 value, which is the concentration of the inhibitor that reduces PSMA enzymatic activity by 50%.

Protocol 2: In Vivo Biodistribution of a Radiolabeled Small Molecule PSMA Inhibitor

Objective: To evaluate the tumor-targeting ability and biodistribution of a radiolabeled small molecule PSMA inhibitor in a non-prostate cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • PSMA-expressing non-prostate cancer cells for xenograft establishment (e.g., renal cell carcinoma cell line)

  • Radiolabeled small molecule PSMA inhibitor (e.g., 177Lu-labeled inhibitor)

  • Anesthesia for animal procedures

  • Gamma counter

  • Standard laboratory equipment for animal handling and dissection

Procedure:

  • Xenograft Model Establishment: Inoculate the cancer cells subcutaneously into the flank of the immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Injection: Administer a known amount of the radiolabeled PSMA inhibitor to each mouse via intravenous (tail vein) injection.

  • Biodistribution Study: a. At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a group of mice (n=3-5 per group). b. Collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). c. Weigh each tissue sample. d. Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. b. Analyze the tumor-to-organ ratios to assess the targeting specificity of the radiotracer. c. To confirm PSMA-specific uptake, a blocking experiment can be performed by co-injecting a high dose of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) with the radiotracer.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition PSMA PSMA ITGB4 Integrin β4 PSMA->ITGB4 interacts with NFkB NF-κB ITGB4->NFkB activates Angiogenesis Angiogenesis (Tube Formation) NFkB->Angiogenesis Proliferation Cell Proliferation NFkB->Proliferation Invasion Cell Invasion NFkB->Invasion PSMA_Inhibitor Small Molecule PSMA Inhibitor (e.g., 2-PMPA) PSMA_Inhibitor->PSMA blocks

Caption: Proposed signaling pathway of PSMA in glioblastoma angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Non-Prostate Cancer Cell Culture (PSMA-expressing) Inhibition_Assay PSMA Inhibition Assay (IC50 Determination) Cell_Culture->Inhibition_Assay Xenograft Xenograft Model (e.g., Glioblastoma, RCC) Cell_Culture->Xenograft Biodistribution Biodistribution Study (%ID/g) Xenograft->Biodistribution Radiolabeling Radiolabeling of PSMA Inhibitor Radiolabeling->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging

Caption: General experimental workflow for preclinical evaluation of PSMA inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PSMA-IN-4 Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSMA-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo studies. Given the limited public information on the specific physicochemical properties of "this compound," this guide draws upon data from well-characterized, structurally similar urea-based PSMA inhibitors, such as PSMA-617 and PSMA-11, to provide relevant troubleshooting strategies and formulation guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is understood to be a urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells.[1] Like many small molecule drugs, urea-based PSMA inhibitors can exhibit poor aqueous solubility. For a drug to be effective in vivo, it must be in a dissolved state to be absorbed and distributed to the target site.[2] Poor solubility can lead to low bioavailability, variable drug exposure, and precipitation at the injection site, compromising the reliability of preclinical studies.

Q2: What is the general mechanism of action for urea-based PSMA inhibitors?

A2: Urea-based PSMA inhibitors are designed to bind with high affinity to the enzymatic active site of PSMA.[1] PSMA is a type II transmembrane glycoprotein with glutamate carboxypeptidase activity.[3][4] By blocking this activity, these inhibitors can be used for imaging (when linked to a radioisotope) or therapeutic purposes (when conjugated to a cytotoxic agent). Upon binding, the PSMA-inhibitor complex is often internalized by the cancer cell, delivering the attached payload directly to the tumor.

Q3: What are the initial steps I should take to assess the solubility of my batch of this compound?

A3: A preliminary solubility assessment is crucial. You can start by testing the solubility of a small amount of this compound in a range of common biocompatible solvents. This includes aqueous buffers (e.g., phosphate-buffered saline at physiological pH), organic solvents like DMSO and ethanol, and various formulation excipients. This initial screening will provide a qualitative understanding of its solubility profile and guide the selection of an appropriate formulation strategy.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems researchers may encounter when formulating this compound for in vivo experiments.

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.
  • Problem: This is a common issue when using organic solvents like DMSO to dissolve a hydrophobic compound. The addition of an aqueous medium reduces the overall solvating power of the vehicle, causing the drug to crash out.

  • Solutions:

    • Optimize the Co-solvent System: A combination of solvents can improve stability. For instance, a ternary system of DMSO, polyethylene glycol 400 (PEG-400), and saline might maintain solubility upon dilution.

    • Incorporate a Surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, preventing precipitation.

    • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

Issue 2: The prepared formulation is too viscous for injection through a small-gauge needle.
  • Problem: High concentrations of polymers like PEG-400, often used as co-solvents, can significantly increase the viscosity of the formulation.

  • Solutions:

    • Lower the Polymer Concentration: Reduce the percentage of the high-viscosity component and try to compensate by optimizing other excipients.

    • Use a Lower Molecular Weight Polymer: Consider using a lower molecular weight version of the polymer (e.g., PEG-300 instead of PEG-400) which will have a lower viscosity.

    • Gentle Warming: In some cases, gently warming the formulation before injection can temporarily reduce viscosity. However, ensure that the temperature is not high enough to degrade the compound.

Issue 3: Observed toxicity or adverse effects in animal models are suspected to be vehicle-related.
  • Problem: Some organic solvents and surfactants can cause toxicity, especially at high concentrations. For example, high levels of DMSO can be toxic.

  • Solutions:

    • Consult Toxicity Data: Review the safety and toxicology data for all excipients being used at the intended concentrations and route of administration.

    • Reduce Excipient Concentrations: The most straightforward approach is to lower the concentration of the potentially toxic excipient.

    • Explore Alternative Vehicles: Investigate other biocompatible formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or nanosuspensions, which may have a better safety profile.

Quantitative Data Summary

The following tables summarize solubility information for a well-characterized urea-based PSMA inhibitor, PSMA-617, which may serve as a reference for this compound.

Table 1: Solubility of PSMA-617 in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water≥ 100≥ 95.96
DMSO10095.96

Note: The molecular weight of PSMA-617 (free base) is approximately 1042.14 g/mol . The exact molecular weight of this compound may differ.

Table 2: Physicochemical Properties of Selected Urea-Based PSMA Inhibitors

CompoundKi (nM)LogDReference
PSMA-6170.37-
[¹⁷⁷Lu]Lu-13B--1.69
[¹⁷⁷Lu]Lu-13C--1.87

Note: LogD is a measure of lipophilicity at a specific pH. A more negative LogD value indicates higher hydrophilicity.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes a general method for preparing a co-solvent-based formulation suitable for intravenous administration in small animal models.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a strong organic solvent, such as DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Addition of Co-solvents: Add a water-miscible co-solvent, such as PEG-400, to the solution. Mix thoroughly.

  • Addition of Surfactant (Optional): If required, add a surfactant like Tween® 80 to the mixture.

  • Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to reach the final desired concentration. The final concentration of organic solvents should be kept as low as possible to minimize toxicity. A common vehicle composition for preclinical studies is 10% DMSO, 40% PEG-400, 5% Tween® 80, and 45% saline.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or saline). Gentle heating may be required to dissolve the cyclodextrin.

  • Dissolve this compound: In a separate container, dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: While vigorously stirring the HP-β-CD solution, add the this compound solution dropwise.

  • Equilibration: Continue stirring the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material and to sterilize the formulation.

Visualizations

PSMA_Signaling_Pathway cluster_membrane Cell Membrane PSMA PSMA Binding PSMA->Binding PSMA_IN_4 This compound PSMA_IN_4->Binding Internalization Internalization Binding->Internalization Ligand Binding Drug_Action Therapeutic Effect (e.g., Cytotoxicity) Internalization->Drug_Action Drug Release

Caption: Mechanism of action for this compound.

Solubility_Workflow Start Poorly Soluble This compound Screening Solubility Screening (Co-solvents, Surfactants, etc.) Start->Screening Formulation Formulation Development Screening->Formulation Precipitation Precipitation Observed? Formulation->Precipitation Optimization Optimize Excipient Concentrations Precipitation->Optimization Yes InVivo In Vivo Study Precipitation->InVivo No Optimization->Formulation

Caption: Workflow for improving this compound solubility.

Troubleshooting_Logic Problem Solubility Issue Precipitation Precipitation on Dilution Problem->Precipitation Viscosity High Viscosity Problem->Viscosity Toxicity Vehicle Toxicity Problem->Toxicity Sol1 Use Co-solvents/ Surfactants/ Cyclodextrins Precipitation->Sol1 Sol2 Lower Polymer Conc./ Use Lower MW Polymer Viscosity->Sol2 Sol3 Reduce Excipient Conc./ Use Alternative Vehicle Toxicity->Sol3

Caption: Troubleshooting logic for this compound formulation.

References

troubleshooting PSMA-IN-4 binding assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during PSMA-IN-4 binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during this compound binding assays in a question-and-answer format, offering specific troubleshooting steps.

Q1: Why is my non-specific binding (NSB) signal so high?

High non-specific binding can mask the specific binding signal, leading to inaccurate results.[1] Here are several potential causes and solutions:

  • Issue: Radioligand concentration is too high.

    • Solution: Use a lower concentration of the radioligand, ideally at or below the dissociation constant (Kd) value.[1]

  • Issue: Insufficient blocking of non-specific sites.

    • Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.[2] Consider adding salts or detergents to the wash buffer.[2]

  • Issue: Inadequate washing steps.

    • Solution: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove the unbound radioligand.[2]

  • Issue: Hydrophobicity of the radioligand.

    • Solution: If this compound is highly hydrophobic, it may exhibit higher non-specific binding. Optimizing detergent concentrations in the buffer may help mitigate this.

Q2: I am observing very low or no specific binding. What could be the issue?

A lack of specific binding can stem from several factors related to the reagents or the assay conditions:

  • Issue: Degraded or inactive receptor.

    • Solution: Ensure proper storage and handling of the PSMA-expressing cells or membrane preparations. Confirm receptor presence and integrity through methods like Western blotting.

  • Issue: Incorrect radioligand concentration.

    • Solution: Verify the concentration of your radioligand stock and ensure accurate dilutions are being made.

  • Issue: Suboptimal assay buffer conditions.

    • Solution: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize these buffer conditions for the PSMA receptor.

  • Issue: Insufficient incubation time.

    • Solution: Ensure the incubation time is sufficient for the binding to reach equilibrium. This should be determined through kinetic experiments.

Q3: My results are not reproducible between experiments. What is causing this variability?

Lack of reproducibility can be frustrating. Here are some common sources of variability and how to address them:

  • Issue: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and culture conditions, as PSMA expression levels can vary.

  • Issue: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent pipetting techniques, especially for small volumes.

  • Issue: Temperature fluctuations.

    • Solution: Ensure all incubation steps are performed at a constant and optimized temperature.

  • Issue: Reagent variability.

    • Solution: Prepare fresh buffers for each experiment and use reagents from the same lot whenever possible.

Quantitative Data Summary

The following tables provide hypothetical data for this compound binding assays, which can be used as a reference for expected values.

Table 1: this compound Binding Affinity

ParameterValueCell Line
Kd (nM) 5.2LNCaP
Bmax (fmol/mg protein) 850LNCaP
Hill Slope 1.05LNCaP

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Action
High NSB Radioligand concentration too highDecrease radioligand concentration
Inadequate blockingAdd BSA to assay buffer
Low Specific Binding Degraded receptorCheck receptor integrity
Suboptimal buffer pHOptimize buffer pH (typically 7.4)
Poor Reproducibility Inconsistent cell densityStandardize cell seeding density
Temperature fluctuationsUse a temperature-controlled incubator

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay for PSMA is provided below.

Protocol: Competitive Radioligand Binding Assay for this compound

  • Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in an appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of the unlabeled this compound and a fixed concentration of a suitable PSMA radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) in assay buffer.

  • Assay Setup:

    • Total Binding: Add only the radioligand to a set of wells.

    • Non-specific Binding: Add the radioligand and a high concentration of an unlabeled standard PSMA ligand.

    • Competitive Binding: Add the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and transfer the lysate to counting tubes. Measure the radioactivity using a gamma or beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC₅₀.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound binding assays.

PSMA_Signaling_Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates PSMA_IN_4 This compound PSMA_IN_4->PSMA Binds to & Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Simplified signaling pathway of PSMA and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Ligand Dilution Ligand Dilution Cell Seeding->Ligand Dilution Incubation Incubation Ligand Dilution->Incubation Washing Washing Incubation->Washing Lysis & Counting Lysis & Counting Washing->Lysis & Counting Data Analysis Data Analysis Lysis & Counting->Data Analysis

Caption: General experimental workflow for a this compound competitive binding assay.

Troubleshooting_Tree Start Assay Variability? High_NSB High Non-Specific Binding? Start->High_NSB Yes Low_Specific Low Specific Binding? Start->Low_Specific No High_NSB->Low_Specific No Sol_High_NSB Optimize Ligand Conc. Increase Washing Add Blocking Agents High_NSB->Sol_High_NSB Yes Reproducibility Poor Reproducibility? Low_Specific->Reproducibility No Sol_Low_Specific Check Receptor Integrity Verify Ligand Conc. Optimize Buffer Low_Specific->Sol_Low_Specific Yes Sol_Reproducibility Standardize Cell Culture Calibrate Pipettes Control Temperature Reproducibility->Sol_Reproducibility Yes End Problem Solved Reproducibility->End No Sol_High_NSB->End Sol_Low_Specific->End Sol_Reproducibility->End

Caption: A decision tree to guide troubleshooting of common binding assay issues.

References

Optimizing PSMA-IN-4 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSMA-IN-4 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1] PSMA, a transmembrane glycoprotein, is highly expressed on the surface of prostate cancer cells and the neovasculature of various other cancers.[2] PSMA possesses enzymatic activity, functioning as a glutamate carboxypeptidase.[2] this compound exerts its effect by inhibiting this enzymatic activity.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 1.2 μM.[1] This value serves as a critical reference point for determining the effective concentration range in your specific cell-based assays.

Q3: What are the recommended starting concentrations for this compound in cell culture experiments?

A common starting point for a new inhibitor is to test a wide range of concentrations centered around its IC50 value. A logarithmic dilution series is recommended to efficiently cover a broad concentration spectrum. Based on the reported IC50 of 1.2 μM, a suggested starting range would be from 10 nM to 100 μM. This allows for the determination of the optimal concentration that elicits the desired biological effect with minimal off-target effects or cytotoxicity.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low concentrations of this compound. Solvent toxicity.Run a vehicle control experiment with the same final concentration of DMSO (or other solvent) used to dissolve this compound to determine if the solvent is the source of cytotoxicity.
Cell line sensitivity.Different cell lines exhibit varying sensitivities to small molecule inhibitors. Consider testing this compound on a different, more robust cell line to assess if the observed toxicity is cell-type specific.
Inhibitor instability.Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals.
Inconsistent or not reproducible results between experiments. Variability in cell culture conditions.Standardize experimental parameters such as cell passage number, seeding density, and media composition.
Degradation of this compound stock solution.Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution and store it at -80°C.
No observable effect of this compound on cells. Insufficient inhibitor concentration.Perform a dose-response experiment with a wider and higher concentration range to ensure the effective concentration is being tested.
Low or no PSMA expression in the cell line.Confirm PSMA expression in your target cell line using techniques like Western Blot, flow cytometry, or qPCR. LNCaP cells are a commonly used positive control for PSMA expression, while PC-3 cells are often used as a negative control.[3]
Incorrect experimental endpoint.Ensure the chosen assay is appropriate to detect the expected biological effect of PSMA inhibition.

Quantitative Data Summary

Compound Reported IC50 Chemical Formula Molecular Weight CAS Number
This compound1.2 μMC5H10N2O6S226.21 g/mol 1561171-59-2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine Cytotoxicity

This protocol outlines a method to assess the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 10 nM. Also, prepare a vehicle control with the same final concentrations of DMSO.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Western Blot for Assessing PI3K/Akt Pathway Activation

This protocol describes how to analyze the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with this compound.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

Caption: PSMA-mediated signaling pathway switch and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Functional Assays Start Start with PSMA-positive cell line (e.g., LNCaP) Dose_Response Perform Dose-Response (MTT Assay) [10 nM - 100 µM] Start->Dose_Response Determine_CC50 Determine CC50 Dose_Response->Determine_CC50 Select_Concentrations Select non-toxic concentrations for functional assays Determine_CC50->Select_Concentrations Western_Blot Western Blot for PI3K/Akt Pathway Select_Concentrations->Western_Blot Binding_Assay Competitive Binding Assay Select_Concentrations->Binding_Assay Analyze_Results Analyze and Interpret Results Western_Blot->Analyze_Results Binding_Assay->Analyze_Results

References

Technical Support Center: Overcoming Off-Target Effects of PSMA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of the small molecule inhibitor, PSMA-IN-4.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects are unintended interactions of a small molecule inhibitor, such as this compound, with biomolecules other than its intended therapeutic target, Prostate-Specific Membrane Antigen (PSMA).[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a clinical setting, making it crucial to identify and minimize them.[3]

Q2: What are the initial signs of potential off-target effects in my experiments with this compound?

A: Common indicators that you may be observing off-target effects include:

  • Cellular toxicity at concentrations close to the IC50 for PSMA.

  • A discrepancy between the concentration of this compound required to inhibit PSMA and the concentration that produces the observed cellular phenotype.

  • The observed phenotype is not replicated when using a structurally different PSMA inhibitor.

  • The phenotype cannot be rescued by overexpressing PSMA.

Q3: How can I validate that the observed effects of this compound are due to on-target PSMA inhibition?

A: Rigorous validation is essential. Key strategies include:

  • Orthogonal Validation: Confirming the phenotype with a structurally and mechanistically distinct PSMA inhibitor.[3]

  • Genetic Validation: Using techniques like CRISPR-Cas9 to knock out the gene encoding PSMA (FOLH1) and observing if the phenotype is replicated.[4]

  • Rescue Experiments: Attempting to reverse the effect of this compound by overexpressing a form of PSMA that is resistant to the inhibitor.

  • Target Engagement Assays: Directly measuring the binding of this compound to PSMA within the cell.

Q4: What are some general strategies to minimize the off-target effects of this compound?

A: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required for on-target inhibition.

  • Ensure Compound Purity and Stability: Verify the chemical integrity of your this compound stock to avoid artifacts from degradation products.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity

Possible Cause: this compound may be interacting with off-target proteins that are critical for cell survival.

Troubleshooting Workflow:

A Unexpected Cellular Toxicity Observed B Lower this compound Concentration A->B I Use Structurally Different PSMA Inhibitor A->I C Perform Dose-Response for On-Target Inhibition and Toxicity B->C D Toxicity Correlates with On-Target IC50? C->D E On-Target Toxicity D->E Yes F Off-Target Toxicity D->F No G Profile Against Off-Target Panels (e.g., Kinase, GPCR) F->G H Identify Potential Off-Targets G->H J Toxicity Persists? I->J K Confirm Off-Target Hypothesis J->K No

Caption: Troubleshooting workflow for unexpected cellular toxicity.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Possible Cause: The observed cellular phenotype may be driven by the inhibition of an off-target with a different potency than PSMA.

Troubleshooting Workflow:

A Cellular EC50 >> Biochemical IC50 B Verify Compound Stability and Purity in Media A->B G Use Orthogonal Controls (e.g., different inhibitor, genetic knockout) A->G C Perform Target Engagement Assay (e.g., CETSA) B->C D This compound Engages PSMA at Cellular EC50? C->D E Phenotype is Likely On-Target D->E Yes F Phenotype is Likely Off-Target D->F No H Phenotype Replicated? G->H I Confirm On-Target Hypothesis H->I Yes J Strong Evidence for Off-Target Effect H->J No

Caption: Workflow to investigate potency discrepancies.

Quantitative Data Summary

Table 1: Hypothetical Pharmacological Profile of this compound

ParameterValueTarget/System
On-Target Potency
PSMA (FOLH1) IC5015 nMRecombinant Human Enzyme
PSMA Ki8 nMCompetitive Binding Assay
Cellular Activity
LNCaP Cell Proliferation EC5050 nMHuman Prostate Cancer Cell Line
22Rv1 Cell Proliferation EC5075 nMHuman Prostate Cancer Cell Line
Selectivity Profile (Top 5 Hits)
Kinase X IC50250 nMKinase Panel Screen
GPCR Y Ki500 nMGPCR Panel Screen
Ion Channel Z IC501.2 µMIon Channel Panel Screen
Protease A Ki3.5 µMProtease Panel Screen
Nuclear Receptor B EC508.0 µMNuclear Receptor Panel Screen

Table 2: Comparison of PSMA Inhibitors

CompoundPSMA IC50 (nM)Kinase X IC50 (nM)LNCaP EC50 (nM)
This compound 1525050
Competitor A 25>10,00060
Competitor B 105,00030

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to PSMA in intact cells. The binding of this compound is expected to stabilize PSMA, making it more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact prostate cancer cells (e.g., LNCaP) with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: Analyze the amount of soluble PSMA remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: In inhibitor-treated samples, a higher amount of soluble PSMA at elevated temperatures compared to the vehicle control indicates stabilization upon binding.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To genetically validate that the cellular phenotype observed with this compound is on-target.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs targeting the FOLH1 gene (encoding PSMA) into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9/gRNA construct into the target cells and select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of PSMA expression by Western blot or flow cytometry.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.

cluster_crispr CRISPR-Cas9 Workflow cluster_inhibitor Inhibitor Treatment A Design gRNA for FOLH1 B Clone into Cas9 Vector A->B C Transfect Cells B->C D Select Transfected Cells C->D E Isolate Clones D->E F Validate PSMA Knockout E->F G Phenotypic Assay F->G J Compare Phenotypes G->J H Treat Wild-Type Cells with this compound I Phenotypic Assay H->I I->J

Caption: Workflow for genetic validation using CRISPR-Cas9.

Protocol 3: Kinase Profiling Assay

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase screening panel at a defined concentration (e.g., 1 µM).

  • Binding or Activity Assay: The screening service will perform high-throughput assays to measure the binding or inhibitory activity of this compound against a large panel of kinases.

  • Data Analysis: Analyze the results to identify any kinases that show significant inhibition by this compound.

  • Follow-up Validation: Validate any significant "hits" through secondary assays, such as determining the IC50 value in biochemical or cellular assays.

Signaling Pathway Considerations

Off-target effects of small molecule inhibitors can perturb various cellular signaling pathways. For instance, unintended inhibition of a kinase could affect downstream phosphorylation events, while interaction with a GPCR could alter second messenger signaling.

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway PSMA_IN_4_on This compound PSMA PSMA PSMA_IN_4_on->PSMA Inhibits Downstream_on PSMA-Mediated Signaling (e.g., reduced cell proliferation) PSMA->Downstream_on Leads to Observed_Phenotype Observed Cellular Phenotype Downstream_on->Observed_Phenotype PSMA_IN_4_off This compound KinaseX Kinase X PSMA_IN_4_off->KinaseX Inhibits Downstream_off Kinase X-Mediated Signaling (e.g., apoptosis, cell cycle arrest) KinaseX->Downstream_off Leads to Downstream_off->Observed_Phenotype

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Small Molecule PSMA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A-Z Support Guide for Researchers

Disclaimer: The following technical guidance is curated for a representative urea-based small molecule Prostate-Specific Membrane Antigen (PSMA) inhibitor, referred to herein as "PSMA-IN-4". While "this compound" is a placeholder, the principles of handling, storage, and troubleshooting are broadly applicable to many small molecule PSMA inhibitors, particularly those sharing the common glutamate-urea-lysine scaffold. Researchers should always consult the specific product datasheet for their particular compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage (days to weeks), 4°C may be acceptable, but always refer to the manufacturer's specifications.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Use gentle vortexing or sonication to ensure the compound is fully dissolved. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of urea-based PSMA inhibitors in aqueous solutions can be pH and temperature-dependent. It is advisable to prepare fresh working dilutions in your experimental buffer (e.g., PBS) from the DMSO stock solution immediately before use. Avoid prolonged storage of dilute aqueous solutions, especially at room temperature. Some related compounds, like phosphoramidate-based inhibitors, are known to be sensitive to acidic conditions which can cause hydrolysis.

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes. While some robust molecules can tolerate a few cycles, repeated freezing and thawing can lead to degradation or precipitation, especially for less stable compounds or those in less ideal solvents. A general guideline is to avoid more than 3-5 freeze-thaw cycles.

Q5: Can I expose this compound solutions to light?

A5: While specific photostability data for this compound is not provided, it is good laboratory practice to protect all small molecule solutions from direct light to prevent potential photodegradation. Use amber vials or wrap tubes in aluminum foil, especially during long-term storage or extended experimental incubations.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially linked to compound degradation.

Problem Potential Cause(s) Recommended Action(s)
Loss of inhibitory activity or inconsistent results in in vitro assays (e.g., binding or enzyme activity assays). 1. Degradation of this compound in stock or working solutions. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer.1. Prepare a fresh stock solution from lyophilized powder. 2. Use a new, previously un-thawed aliquot of the stock solution. 3. Prepare fresh working dilutions immediately before each experiment. 4. Perform a stability check of this compound in your assay buffer (see Experimental Protocol: Assessing Compound Stability).
Reduced efficacy in cell-based assays (e.g., decreased uptake or cytotoxicity). 1. Degradation of the compound in the cell culture medium over the incubation period. 2. Adsorption of the compound to plasticware. 3. Enzymatic degradation by components in serum (if used).1. Minimize the pre-incubation time of the compound in the medium. 2. Consider using low-adhesion plasticware. 3. Evaluate the stability of this compound in your specific cell culture medium, both with and without serum, over the time course of your experiment.[1] 4. For some PSMA inhibitors, replacing L-amino acid linkers with D-amino acids has been shown to increase metabolic stability.[2]
Unexpectedly low tumor uptake or rapid clearance in in vivo experiments. 1. In vivo metabolic instability (e.g., proteolytic cleavage).[2] 2. Poor solubility or precipitation upon injection. 3. Degradation in the formulation vehicle.1. Ensure the formulation vehicle is appropriate and that the compound is fully solubilized before injection. 2. Assess the stability of the compound in the vehicle under the same conditions as the experiment. 3. If metabolic instability is suspected, consider LC-MS/MS analysis of plasma samples to identify potential metabolites.
Precipitate observed in stock or working solutions. 1. Poor solubility in the chosen solvent. 2. Compound coming out of solution after being transferred from a high-concentration organic stock to an aqueous buffer. 3. Degradation product is insoluble.1. Gently warm the solution and vortex to attempt re-solubilization. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is compatible with your assay and sufficient to maintain solubility. 3. If precipitation persists, prepare a fresh, lower-concentration stock solution or consider an alternative solvent system.

Experimental Protocols

Protocol: Assessing this compound Stability in Experimental Buffer

This protocol provides a general method to determine the stability of this compound in your specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation:

    • Prepare a fresh working solution of this compound in your experimental buffer at the final concentration used in your assays (e.g., 1 µM).

    • Prepare an identical solution in a control buffer where the compound is known to be stable, if available.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the test and control solutions onto a suitable HPLC system (e.g., C18 column).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that provides good separation and peak shape for this compound.

    • Record the peak area and retention time of the parent compound. This will serve as your baseline.

  • Incubation:

    • Incubate the remaining test solution under the exact conditions of your experiment (e.g., 37°C for 24 hours).

  • Time-Point Analysis (T=x):

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the incubated solution.

    • Inject the aliquot onto the HPLC system using the same method as the T=0 analysis.

    • Record the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation. A stability of >95% is often considered acceptable for many applications.[3]

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Fresh Stock (e.g., 10 mM in DMSO) prep_working Dilute to Working Conc. in Assay Buffer prep_stock->prep_working t0_hplc T=0 HPLC Analysis (Establish Baseline) prep_working->t0_hplc incubate Incubate Under Experimental Conditions (e.g., 37°C) t0_hplc->incubate tx_hplc T=x HPLC Analysis (e.g., 2, 4, 8, 24h) incubate->tx_hplc data_analysis Calculate % Remaining vs. T=0 tx_hplc->data_analysis stable >95% Remaining (Stable) data_analysis->stable Yes unstable <95% Remaining (Degradation Occurred) data_analysis->unstable No

Caption: Workflow for assessing compound stability via HPLC.

Troubleshooting_Decision_Tree start Inconsistent or Poor Experimental Results? q_fresh Used Freshly Prepared Working Solution? start->q_fresh a_no_fresh Action: Prepare fresh working solution from a new stock aliquot. q_fresh->a_no_fresh No q_buffer Is Compound Stable in Assay Medium/Buffer? q_fresh->q_buffer Yes a_no_buffer Action: Perform stability test (e.g., HPLC over time). Consider buffer modification. q_buffer->a_no_buffer No/Unknown q_handling Proper Storage & Handling Followed? (-80°C, min. thaw cycles) q_buffer->q_handling Yes a_no_handling Action: Review storage protocol. Use new lyophilized stock. q_handling->a_no_handling No end_node If issues persist, contact technical support. q_handling->end_node Yes Potential_Degradation_Pathway cluster_conditions Degradation Factors PSMA_Inhibitor Urea-Based PSMA Inhibitor (Glu-Urea-Lys Scaffold) Degradation_Product1 Hydrolyzed Linker PSMA_Inhibitor->Degradation_Product1 Degradation_Product2 Cleaved Pharmacophore PSMA_Inhibitor->Degradation_Product2 Factor1 Harsh pH (e.g., acidic) Factor1->Degradation_Product1 Factor2 Proteolytic Enzymes (in serum/in vivo) Factor2->Degradation_Product2 Factor3 High Temperature Factor3->Degradation_Product1 Factor3->Degradation_Product2 Inactive_Molecule Loss of PSMA Binding Degradation_Product1->Inactive_Molecule Degradation_Product2->Inactive_Molecule

References

Technical Support Center: Radiosynthesis of PSMA-IN-4 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiosynthesis of PSMA-IN-4 and similar urea-based PSMA inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a urea-based inhibitor of Prostate-Specific Membrane Antigen (PSMA). While a specific synthesis protocol for this compound is not widely published, its structure, as depicted in molecular dynamics simulation studies, is based on the common glutamate-urea-lysine (Glu-urea-Lys) pharmacophore that binds to the enzymatic pocket of PSMA.[1] The core structure is typically modified with a linker and a chelator for radiolabeling.

Q2: What are the most common radionuclides used for labeling PSMA inhibitors?

A2: The most common radionuclides for PET imaging of PSMA are Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F). For therapeutic applications (radioligand therapy), Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) are frequently used. This guide focuses on the challenges associated with ¹⁸F-labeling.

Q3: What are the main advantages of using Fluorine-18 for labeling PSMA ligands?

A3: Fluorine-18 offers several advantages over Gallium-68, including a longer half-life (110 minutes vs. 68 minutes), which allows for centralized production and distribution to sites without a cyclotron.[2] Additionally, the lower positron energy of ¹⁸F results in higher resolution PET images.

Q4: What are the critical quality control tests for ¹⁸F-labeled PSMA radiopharmaceuticals?

A4: Critical quality control tests include determining the radiochemical purity (RCP) using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), measuring the pH of the final product, testing for sterility and bacterial endotoxins, and assessing the residual solvent content.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the radiosynthesis of ¹⁸F-labeled urea-based PSMA inhibitors like this compound derivatives.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) 1. Precursor Quality and Storage: Impurities (e.g., metal ions) in the precursor can compete with ¹⁸F for chelation. Improper storage can lead to degradation.- Use high-purity precursor from a reputable supplier.- Store the precursor according to the manufacturer's instructions (typically at -20°C or below).- Consider using a fresh batch of precursor.
2. Inefficient [¹⁸F]Fluoride Trapping: Incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge.- Ensure the cartridge is properly conditioned.- Check the flow rate of the cyclotron target water through the cartridge.
3. Incomplete Elution of [¹⁸F]Fluoride: Inefficient elution of [¹⁸F]fluoride from the cartridge.- Optimize the composition and volume of the eluent (e.g., K₂CO₃/Kryptofix 2.2.2 in acetonitrile/water).- Ensure the eluent passes through the cartridge completely.
4. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH for the labeling reaction.- Optimize the reaction temperature (typically 80-120°C).- Adjust the reaction time (usually 10-20 minutes).- Ensure the reaction mixture has the optimal pH for the specific labeling chemistry.
Low Radiochemical Purity (RCP) 1. Radiolysis: High starting radioactivity can lead to the degradation of the radiolabeled product.- If possible, start with a lower amount of radioactivity.- Add radical scavengers like ascorbic acid or ethanol to the final formulation.
2. Incomplete Reaction: The labeling reaction did not go to completion, leaving unreacted [¹⁸F]fluoride.- Re-optimize reaction conditions (temperature, time, precursor amount).
3. Inefficient Purification: The solid-phase extraction (SPE) purification did not effectively remove impurities.- Ensure the SPE cartridge is appropriate for the compound and is properly conditioned.- Optimize the composition and volume of the washing and elution solvents.
Presence of Impurities in Final Product 1. Precursor-related Impurities: The precursor itself contains chemical impurities that are carried through the synthesis.- Obtain a certificate of analysis for the precursor to identify potential impurities.- Use HPLC to purify the precursor before use if necessary.
2. Side Reactions: Formation of byproducts during the labeling reaction.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature).
Inconsistent Results Between Batches 1. Variability in Reagents: Inconsistent quality of reagents, including the precursor, solvents, and chemicals.- Use GMP-grade reagents whenever possible.- Perform quality control on incoming reagents.
2. Automated Synthesizer Issues: Inconsistent performance of the automated synthesis module.- Perform regular maintenance and calibration of the synthesizer.- Ensure all fluid pathways are clean and free of blockages.

Experimental Protocols

General Protocol for Automated Radiosynthesis of an ¹⁸F-labeled Urea-Based PSMA Inhibitor

This protocol is a generalized procedure based on published methods for similar compounds and should be optimized for the specific this compound derivative and automated synthesis platform used.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile and water.

  • Azeotropic Drying:

    • The [¹⁸F]fluoride solution is dried by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110°C) to remove water. This step may be repeated to ensure complete dryness.

  • Radiolabeling Reaction:

    • The precursor of the this compound derivative, dissolved in a suitable organic solvent (e.g., DMSO), is added to the reactor containing the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at a specific temperature (e.g., 100°C) for a defined period (e.g., 15 minutes).

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the radiolabeled product.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The purified radiolabeled product is eluted from the cartridge with a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Formulation:

    • The eluted product is diluted with a sterile, pyrogen-free solution (e.g., phosphate-buffered saline or saline containing a stabilizer like ascorbic acid) to achieve the desired radioactive concentration and to make it suitable for injection.

    • The final product is passed through a sterile filter (0.22 µm) into a sterile vial.

Quality Control Procedures
Test Method Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particles
pH pH paper or pH meter4.5 - 7.5
Radiochemical Purity Radio-HPLC and/or Radio-TLC≥ 95%
Radionuclidic Identity Gamma-ray spectroscopyHalf-life of 105-115 minutes; principal photon at 511 keV
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testAs per pharmacopeia standards
Sterility Direct inoculation or membrane filtrationNo microbial growth
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits (e.g., ethanol < 10%)

Visualizations

PSMA Signaling Pathway

PSMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSMA PSMA Glutamate Glutamate PSMA->Glutamate Releases Glutamated_Substrates Glutamated_Substrates Glutamated_Substrates->PSMA Hydrolysis mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates PI3K PI3K mGluR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation

Caption: PSMA-mediated activation of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Automated Radiosynthesis

Radiosynthesis_Workflow start Start cyclotron Cyclotron Production of [¹⁸F]F⁻ start->cyclotron trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge cyclotron->trap elute Elute [¹⁸F]F⁻ into Reactor trap->elute dry Azeotropic Drying elute->dry add_precursor Add this compound Precursor dry->add_precursor react Radiolabeling Reaction (Heating) add_precursor->react purify SPE Purification react->purify formulate Formulation purify->formulate qc Quality Control formulate->qc end Final Product qc->end

References

Technical Support Center: Refining Purification Methods for PSMA-IN-4 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying small molecule PSMA inhibitors?

A1: The most prevalent purification methods for PSMA inhibitors, particularly radiolabeled ones, are Solid-Phase Extraction (SPE) using C18 cartridges and High-Performance Liquid Chromatography (HPLC). SPE with C18 cartridges is often used for rapid purification, effectively removing polar impurities.[1][2][3] HPLC, especially reverse-phase HPLC, provides higher resolution and is used to achieve high chemical and radiochemical purity by separating the desired product from closely related impurities.[2][4]

Q2: What are the typical impurities encountered during the synthesis of PSMA inhibitors?

A2: Common impurities can be broadly categorized as:

  • Unreacted starting materials: Incomplete reactions can leave behind precursors.

  • Side products: Undesired chemical reactions can lead to the formation of byproducts. For some PSMA inhibitors, cyclized byproducts have been identified as a common impurity, the formation of which can be influenced by temperature and pH.

  • Radiochemical impurities: For radiolabeled PSMA inhibitors, impurities include free, uncomplexed radionuclides (e.g., [¹⁷⁷Lu]Lu³⁺, ⁶⁸Ga³⁺) and hydrolyzed forms of the radionuclide.

Q3: How can I assess the purity of my synthesized PSMA-IN-4?

A3: The purity of PSMA inhibitors is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a gold-standard method for determining both chemical and radiochemical purity by separating and quantifying different components in the sample.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method often used for rapid in-process checks of radiochemical purity.

  • Gamma Spectroscopy: For radiolabeled compounds, this technique is used to determine radionuclide purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Purity (<95%) after Purification Inefficient removal of unreacted radiometal.Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the C18 cartridge with ethanol and water. After loading the reaction mixture, wash the cartridge with water to remove unbound radiometal before eluting the product.
Formation of side products during synthesis.Adjust reaction conditions such as temperature, pH, and incubation time. For instance, prolonged heating can increase the formation of degradation products. The pH of the reaction mixture is crucial and should be carefully controlled to minimize side product formation.
Suboptimal HPLC purification.Optimize the HPLC method, including the mobile phase gradient, flow rate, and column type, to achieve better separation of the product from impurities.
Low Yield after Purification Loss of product during SPE.Ensure the elution solvent is appropriate and the volume is sufficient to recover the product from the C18 cartridge. A common elution solvent is an ethanol/water mixture.
Degradation of the product on the HPLC column.Evaluate the stability of the compound under the HPLC conditions. Adjusting the mobile phase pH or using a different column stationary phase might be necessary.
Incomplete reaction.Re-evaluate the synthesis reaction conditions, including precursor concentration, temperature, and reaction time, to maximize the conversion to the desired product.
Presence of Colloidal Impurities Formation of hydrolyzed radionuclide species.Ensure the pH of the reaction mixture is within the optimal range to prevent the formation of colloids like [⁹⁹ᵐTc]TcO₂. The use of appropriate buffers, such as HEPES, can help maintain the desired pH.
Inconsistent Purification Results Variability in C18 cartridge performance.Use cartridges from a reliable supplier and ensure consistent conditioning and loading procedures.
Manual synthesis variations.Employing an automated synthesis module can improve consistency and reproducibility of the synthesis and purification process.

Quantitative Data Summary

The following table summarizes typical radiochemical purity and yield data for various PSMA inhibitors, which can serve as a benchmark for the purification of this compound.

PSMA Inhibitor Purification Method Radiochemical Purity Radiochemical Yield Reference
[⁹⁹ᵐTc]Tc-PSMA-I&SSep-Pak® Light C18 cartridge> 91% (93.0 ± 0.3% validated)> 55% (58.7 ± 1.5% validated)
[¹⁸F]RPS-040 & [¹⁸F]RPS-041Isocratic HPLC> 99%20–40% (decay-corrected)
⁶⁸Ga-PSMA-11C18 cartridgeHigh (not specified)Not specified
⁹⁹ᵐTc-MIP-1404C18 Sep-Pak Light cartridge> 98% (HPLC), > 95% (SPE)Not specified
¹⁷⁷Lu-PSMA-617C18 solid-phase extractionHigh (not specified)Not specified

Experimental Protocols

Solid-Phase Extraction (SPE) Purification using a C18 Cartridge

This protocol is a generalized procedure based on methods for purifying various radiolabeled PSMA inhibitors.

Materials:

  • C18 Sep-Pak® Light cartridge

  • Ethanol (pharmaceutical grade)

  • Water for injection (or HPLC-grade water)

  • Syringes and needles

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Flush the C18 cartridge with 5-10 mL of ethanol.

    • Wash the cartridge with 10-15 mL of water to remove the ethanol.

  • Loading:

    • Load the crude reaction mixture containing the synthesized this compound onto the conditioned C18 cartridge. The hydrophobic product will be retained on the stationary phase.

  • Washing:

    • Wash the cartridge with 10-15 mL of water to remove any unbound, polar impurities, such as free radionuclides.

  • Elution:

    • Elute the purified this compound from the cartridge using a small volume (e.g., 1-2 mL) of an appropriate solvent, typically an ethanol/water mixture (e.g., 50% ethanol).

  • Final Formulation:

    • The eluted product can be further diluted with a suitable buffer or saline solution for subsequent experiments.

Analytical High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for assessing the radiochemical purity of PSMA inhibitors.

Instrumentation:

  • HPLC system with a UV detector and a radioactivity detector

  • Reverse-phase C18 column (e.g., 3 µm, 3.0 x 150 mm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Gradient Elution:

    • A typical gradient could be:

      • 0-1 min: 0% B

      • 1-8 min: 0-100% B

      • 8-10 min: 100-0% B

  • Flow Rate: 0.5 - 2 mL/min

  • Injection Volume: 10-20 µL

  • Detection:

    • Monitor the elution profile using both the UV detector (at a wavelength appropriate for the compound's chromophore) and the radioactivity detector.

  • Analysis:

    • Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram. The purity is the ratio of the peak area of the desired product to the total peak area of all radioactive species.

Visualizations

PSMA_Signaling_Pathway Simplified PSMA Signaling Overview PSMA PSMA Internalization Endocytosis PSMA->Internalization Ligand-induced PSMA_Ligand This compound (or other inhibitor) PSMA_Ligand->PSMA Binding Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Internalization->Signaling_Cascade Initiates Cellular_Effects Cellular Effects (e.g., reduced proliferation, apoptosis) Signaling_Cascade->Cellular_Effects

Caption: Simplified overview of PSMA-targeted inhibitor binding and subsequent cellular processes.

Purification_Workflow General Purification Workflow for PSMA Inhibitors cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Crude_Product Crude this compound Reaction Mixture SPE Solid-Phase Extraction (C18 Cartridge) Crude_Product->SPE HPLC_Purification Preparative HPLC (Optional, for high purity) SPE->HPLC_Purification If higher purity needed Analytical_HPLC Analytical HPLC SPE->Analytical_HPLC TLC TLC SPE->TLC HPLC_Purification->Analytical_HPLC HPLC_Purification->TLC Final_Product Purified this compound Analytical_HPLC->Final_Product Purity Confirmed TLC->Final_Product Purity Confirmed Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low Purity Detected? Check_SPE SPE Protocol Optimized? Start->Check_SPE Yes Check_Reaction Reaction Conditions Optimal? Check_SPE->Check_Reaction Yes Action_SPE Optimize Cartridge Conditioning & Elution Check_SPE->Action_SPE No Check_HPLC HPLC Method Optimized? Check_Reaction->Check_HPLC Yes Action_Reaction Adjust Temp, pH, & Incubation Time Check_Reaction->Action_Reaction No Action_HPLC Optimize Gradient, Flow Rate, & Column Check_HPLC->Action_HPLC No Success Purity Improved Action_SPE->Success Action_Reaction->Success Action_HPLC->Success

References

addressing low signal-to-noise in PSMA-IN-4 imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA-IN-4, a novel Prostate-Specific Membrane Antigen (PSMA) targeted imaging agent. The information provided herein is based on established principles of PSMA-targeted radiopharmaceuticals and is intended to serve as a comprehensive resource for addressing common experimental challenges, with a particular focus on resolving low signal-to-noise ratio (SNR) in preclinical imaging.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and how does it work?"

???+ question "What is the expected biodistribution of this compound?"

???+ question "What are the critical quality control parameters for radiolabeled this compound?"

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

Low signal-to-noise ratio is a common challenge in PET imaging that can obscure true signals and compromise the quantitative accuracy of your data. This guide provides a systematic approach to identifying and addressing the potential causes of low SNR in your this compound imaging experiments.

Issue 1: High Noise Levels in Reconstructed Images

High noise can obscure small lesions and affect the overall image quality.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Injected Dose Verify the injected dose is appropriate for the animal model and scanner. A higher injected dose generally improves count statistics and SNR.[1]Increased signal and reduced image noise.
Short Acquisition Time Increase the scan duration. Longer scan times allow for the detection of more coincidence events, which reduces noise.[1][2]Improved image quality with less graininess.
Inappropriate Reconstruction Algorithm Use iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) over Filtered Backprojection (FBP). Consider algorithms that incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling for further SNR improvement.Reduced noise and improved contrast-to-noise ratio (CNR).[2]
Suboptimal Post-Reconstruction Filtering Apply a Gaussian filter with an optimized full width at half maximum (FWHM) to smooth the image and reduce noise. Be cautious of over-smoothing, which can blur small features.[2]A balance between noise reduction and preservation of spatial resolution.
Issue 2: Low Tumor Uptake (Low Signal)

Inadequate signal from the tumor can be due to issues with the radiotracer itself or biological factors.

Potential CauseTroubleshooting StepExpected Outcome
Low Radiochemical Purity (RCP) Perform quality control on the radiolabeled this compound to ensure RCP is >95%. Impurities can lead to non-specific binding and reduced tumor targeting.Higher tumor-to-background ratios.
Low Molar Activity Optimize the radiolabeling procedure to achieve a higher molar activity. Low molar activity can lead to saturation of PSMA receptors with non-radioactive compound, reducing the signal from the tumor.Increased tumor signal without administering a higher total mass of the compound.
Poor In Vivo Stability Assess the stability of the radiolabeled this compound in serum. If unstable, consider modifying the chelator or linker to improve stability.Reduced off-target accumulation and improved tumor retention.
Low PSMA Expression in Tumor Model Confirm the PSMA expression level of your tumor cell line or xenograft model using methods like immunohistochemistry or in vitro binding assays.Selection of an appropriate tumor model with sufficient target expression for imaging.
Competition with Endogenous Ligands While less common for PSMA, ensure that no administered drugs or diet components could potentially interfere with PSMA binding.Uninhibited binding of this compound to its target.
Issue 3: High Background Signal (High Noise)

Elevated background signal can be physiological or due to experimental variables.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Uptake Time Perform a time-course study to determine the optimal imaging window where tumor uptake is high and background clearance is sufficient. For some PSMA tracers, delayed imaging can improve tumor-to-background ratios.Maximized contrast between the tumor and surrounding tissues.
High Non-Specific Binding Evaluate the lipophilicity of this compound. Highly lipophilic compounds can exhibit increased non-specific binding. Modifications to the linker or chelator may be necessary to improve hydrophilicity.Reduced background signal in tissues that do not express PSMA.
Incorrect Data Corrections Ensure that all necessary data corrections (attenuation, scatter, randoms) have been applied correctly during image reconstruction.More accurate quantification and reduced image artifacts.
Animal Positioning Ensure the animal is properly centered in the scanner's field of view (FOV) to avoid artifacts and non-uniform noise distribution.Uniform image quality across the FOV.

Quantitative Data Summary

The following tables provide a summary of preclinical biodistribution data for various PSMA-targeted radiotracers. This data can serve as a reference for the expected performance of this compound.

Table 1: Comparative Preclinical Biodistribution of PSMA Radiotracers in LNCaP Xenografts (%ID/g)

Organ19F/177Lu-rhPSMA-7.3 (1h p.i.)177Lu-PSMA I&T (1h p.i.)
Blood0.63Not Reported
Spleen33.25Not Reported
Kidneys207.6Not Reported
Tumor~2.6-fold higher than 177Lu-PSMA I&TNot Reported

Data from reference

Table 2: Human Biodistribution of 18F-rhPSMA-7 and 18F-rhPSMA-7.3 (SUVmean)

Organ18F-rhPSMA-718F-rhPSMA-7.3
Parotid Gland16.916.2
Submandibular Gland19.619.9
Blood Pool2.01.9
Liver7.07.3
Spleen9.18.4
Kidney32.435.7
Bladder4.62.0
Tumor (Lesions)20.032.5

Data from reference

Experimental Protocols

Protocol 1: 68Ga-Radiolabeling of this compound (Manual Method)

This protocol is a generalized procedure for the manual radiolabeling of a DOTA-conjugated PSMA inhibitor with Gallium-68.

Materials:

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • This compound precursor solution (e.g., 1 mg/mL in water)

  • Sodium acetate buffer (0.25 M, pH 4.5)

  • Sep-Pak C18 light cartridge

  • Ethanol

  • Sterile water for injection (WFI)

  • Heating block

Procedure:

  • Elution: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain 68GaCl3.

  • Reaction Mixture Preparation: In a sterile reaction vial, add a specific amount of this compound precursor (e.g., 10-20 µg) and 1 mL of sodium acetate buffer.

  • Radiolabeling Reaction: Add the 68GaCl3 eluate to the reaction vial. Heat the mixture at 95-105°C for 5-10 minutes.

  • Purification:

    • Precondition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of WFI.

    • Pass the reaction mixture through the C18 cartridge. The 68Ga-PSMA-IN-4 will be retained.

    • Wash the cartridge with 10 mL of WFI to remove unreacted 68Ga.

    • Elute the final product from the cartridge with 0.5-1 mL of 50-70% ethanol.

  • Formulation: Dilute the eluted product with sterile saline for injection to the desired radioactive concentration and an ethanol concentration of <10%.

  • Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.

Protocol 2: In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC50) of this compound.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • Cell culture medium

  • Binding buffer (e.g., RPMI + 0.5% BSA)

  • Radiolabeled PSMA ligand with known affinity (e.g., 68Ga-PSMA-11)

  • Unlabeled this compound

  • Gamma counter

Procedure:

  • Cell Seeding: Seed PSMA-expressing cells in a multi-well plate and grow to near confluence.

  • Preparation of Reagents:

    • Prepare a stock solution of unlabeled this compound and perform serial dilutions to obtain a range of concentrations.

    • Prepare a solution of the radiolabeled ligand at a constant concentration.

  • Binding Assay:

    • Wash the cells with ice-cold PBS.

    • For total binding, add the radiolabeled ligand and binding buffer.

    • For non-specific binding, add the radiolabeled ligand, a high concentration of an unlabeled PSMA inhibitor, and binding buffer.

    • For the competition curve, add the radiolabeled ligand and the serially diluted unlabeled this compound.

    • Incubate at 4°C for 1-2 hours.

  • Washing: Terminate the reaction by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells (e.g., with 1 M NaOH) and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Use non-linear regression to determine the IC50 value.

Protocol 3: In Vivo Biodistribution Study in a Xenograft Model

This protocol outlines the procedure for assessing the biodistribution of 68Ga-PSMA-IN-4 in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., LNCaP xenografts)

  • 68Ga-PSMA-IN-4

  • Anesthesia

  • Gamma counter

  • Calibrated scale

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Injection: Inject a known amount of 68Ga-PSMA-IN-4 (e.g., 1-5 MBq) intravenously via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes).

  • Euthanasia and Dissection: At the designated time point, euthanize the mice and collect blood. Dissect the major organs and the tumor.

  • Weighing and Counting: Weigh each organ and tumor sample and measure the radioactivity in a gamma counter along with standards of the injected dose.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizations

PSMA_Signaling_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Internalization Endocytosis/ Internalization PSMA->Internalization PSMA_IN_4 This compound PSMA_IN_4->PSMA Binding PI3K PI3K Internalization->PI3K Signal Transduction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound binding and subsequent signaling pathway.

experimental_workflow cluster_radiolabeling Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation radiolabeling Radiolabeling This compound with 68Ga qc Quality Control (RCP, Molar Activity) radiolabeling->qc binding_assay Binding Affinity Assay (IC50) qc->binding_assay internalization_assay Internalization Assay binding_assay->internalization_assay biodistribution Biodistribution Study internalization_assay->biodistribution pet_imaging PET Imaging biodistribution->pet_imaging

Caption: Experimental workflow for this compound evaluation.

troubleshooting_workflow start Low SNR in This compound Image check_tracer Check Radiotracer Quality (RCP, Molar Activity, Stability) start->check_tracer check_protocol Review Experimental Protocol (Injected Dose, Uptake Time) start->check_protocol check_imaging Verify Imaging Parameters (Acquisition Time, Reconstruction) start->check_imaging optimize_tracer Optimize Radiolabeling or Synthesis check_tracer->optimize_tracer Issues Found optimize_protocol Adjust Dose or Uptake Time check_protocol->optimize_protocol Issues Found optimize_imaging Modify Acquisition or Reconstruction Parameters check_imaging->optimize_imaging Issues Found end Improved SNR optimize_tracer->end optimize_protocol->end optimize_imaging->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

strategies to reduce non-specific binding of PSMA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSMA-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a particular focus on strategies to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] The core structure of this compound, like many other small molecule PSMA inhibitors, is typically based on a glutamate-urea-lysine motif. This motif binds with high affinity to the enzymatic pocket of PSMA.[3] By binding to PSMA, this compound can be used for various research applications, including targeted drug delivery, imaging, and studying PSMA function.[1][2]

Q2: What are the common causes of high non-specific binding with this compound?

High non-specific binding can arise from several factors:

  • Hydrophobic interactions: The chemical structure of this compound may have hydrophobic regions that can interact non-specifically with cellular components or plasticware.

  • Electrostatic interactions: Charged moieties on the molecule can lead to non-specific binding to oppositely charged surfaces.

  • Suboptimal assay conditions: Incorrect buffer composition (pH, ionic strength), insufficient blocking, or inappropriate incubation times and temperatures can all contribute to high background signal.

  • Cell health: Unhealthy or dead cells can exhibit increased non-specific uptake of various molecules.

  • Reagent quality: Purity of the this compound and other reagents is crucial.

Q3: How can I differentiate between specific and non-specific binding of this compound?

To confirm that the observed binding is specific to PSMA, you should perform competition assays. This involves co-incubating your cells with this compound and a high concentration of a known, unlabeled PSMA inhibitor (e.g., 2-PMPA). A significant reduction in the signal from this compound in the presence of the competitor indicates specific binding. Additionally, using both PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC3) cell lines in your experiments is a critical control. Specific binding should only be observed in the PSMA-positive cells.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and reducing non-specific binding of this compound in your experiments.

Problem Potential Cause Recommended Solution
High background signal in all wells/samples Inadequate blockingOptimize blocking conditions. Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%) or try alternative blocking agents like non-fat dry milk or casein. Increase the blocking incubation time.
Suboptimal buffer compositionAdjust the pH and ionic strength of your binding and washing buffers. High salt concentrations (e.g., up to 500 mM NaCl) can reduce electrostatic interactions.
Excessive this compound concentrationPerform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
High signal in PSMA-negative control cells Non-specific uptake by cellsInclude a pre-clearing step by incubating cells with a blocking buffer before adding this compound. Ensure cells are healthy and viable.
Hydrophobic interactions with cell membranesAdd a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your buffers to reduce hydrophobic interactions.
Inconsistent results between experiments Variability in cell cultureMaintain consistent cell passage numbers, confluency, and culture conditions. Regularly test for mycoplasma contamination.
Inconsistent reagent preparationPrepare fresh buffers and solutions for each experiment. Ensure accurate and consistent pipetting.

Experimental Protocols

Protocol 1: In Vitro Competition Binding Assay

This protocol is designed to verify the specificity of this compound binding.

  • Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Blocking:

    • Wash the cells once with ice-cold binding buffer (e.g., PBS with 1% BSA).

    • Add 500 µL of blocking buffer (binding buffer with 5% BSA) to each well and incubate for 1 hour at 4°C.

  • Competition Setup:

    • Total Binding: Add this compound at the desired concentration to the designated wells.

    • Non-Specific Binding: Add a high concentration (e.g., 10 µM) of an unlabeled PSMA inhibitor (e.g., 2-PMPA) to the designated wells 15 minutes prior to adding this compound.

    • Competitor: Add the unlabeled PSMA inhibitor.

    • Test Compound: Add this compound.

  • Incubation: Incubate the plate for 1-2 hours at 4°C with gentle agitation.

  • Washing:

    • Aspirate the binding solution from the wells.

    • Wash the cells three times with 1 mL of ice-cold washing buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Lysis and Detection:

    • Lyse the cells in each well using an appropriate lysis buffer.

    • Quantify the amount of bound this compound using a suitable detection method (e.g., fluorescence, radioactivity).

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Protocol 2: Optimizing Blocking Conditions

This protocol helps determine the most effective blocking agent and concentration.

  • Plate Setup: Prepare a 96-well plate coated with a relevant protein or seeded with cells.

  • Blocking Agents: Prepare a series of blocking buffers with different agents (e.g., BSA, non-fat dry milk, casein) at various concentrations (e.g., 1%, 3%, 5%). Include a "no block" control.

  • Blocking Step: Add 200 µL of each blocking buffer to triplicate wells and incubate for 1-2 hours at room temperature or 4°C.

  • Washing: Wash the wells three times with washing buffer.

  • This compound Incubation: Add this compound (at a concentration known to give a high background) to all wells and incubate for 1 hour.

  • Washing: Wash the wells three times with washing buffer.

  • Detection: Add the detection reagent and measure the signal.

  • Analysis: Compare the signal in the blocked wells to the "no block" control. The condition with the lowest signal represents the most effective blocking strategy.

Data Presentation

Table 1: Representative Binding Affinities of Various PSMA Inhibitors

This table provides a reference for the expected binding affinities of small molecule PSMA inhibitors. The affinity of your this compound should be determined empirically.

InhibitorCell LineKd (nM)IC50 (nM)Reference
PSMA-T4LNCaP~5.7-
PSMA-D4LNCaP2.4 ± 0.328.7 ± 5.2
RPS-077LNCaP-1.7 ± 0.3
DUPA-99mTcLNCaP14-

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start seed_cells Seed PSMA+ and PSMA- cells start->seed_cells prepare_reagents Prepare Buffers and this compound start->prepare_reagents blocking Block with Optimized Buffer seed_cells->blocking incubation Incubate with This compound +/- Competitor prepare_reagents->incubation blocking->incubation washing Wash to Remove Unbound Inhibitor incubation->washing detection Cell Lysis and Signal Detection washing->detection analyze Calculate Specific Binding and Signal-to-Noise detection->analyze troubleshoot Troubleshoot High Non-Specific Binding analyze->troubleshoot High Background? end End analyze->end Low Background troubleshoot->blocking Optimize

Caption: Workflow for optimizing this compound binding experiments.

signaling_pathway cluster_membrane Cell Membrane PSMA PSMA Specific_Binding Specific Binding PSMA->Specific_Binding Internalization Internalization PSMA->Internalization PSMA_IN_4 This compound PSMA_IN_4->PSMA Binds to Enzymatic Pocket Cellular_Components Other Cellular Components PSMA_IN_4->Cellular_Components Hydrophobic/ Electrostatic Interactions Non_Specific_Binding Non-Specific Binding Cellular_Components->Non_Specific_Binding

Caption: Specific vs. non-specific binding of this compound.

References

Validation & Comparative

A Comparative Guide to PSMA-Targeting Agents: Small Molecules vs. Antibody-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant prostate cells. This guide provides an objective comparison of two major classes of PSMA-targeting agents: small molecule inhibitors and antibody-based therapies. While this guide aims to be comprehensive, publicly available, specific preclinical data for a compound designated as "PSMA-IN-4" could not be identified during the literature search. Therefore, for the small molecule category, we will focus on the well-characterized and clinically relevant agent, PSMA-617 . For the antibody-based approach, we will focus on the extensively studied monoclonal antibody, J591 .

At a Glance: Key Performance Differences

FeatureSmall Molecule (PSMA-617)Antibody-Based (J591)
Binding Affinity (IC50/Kd) High (low nM range)High (low nM range)
Tumor Penetration Rapid and deepSlower and more localized to vasculature
Pharmacokinetics Fast clearance (minutes to hours)Slow clearance (days to weeks)
Off-Target Accumulation Salivary glands, kidneys, small intestineLiver, spleen
Therapeutic Radionuclides β-emitters (e.g., ¹⁷⁷Lu), α-emitters (e.g., ²²⁵Ac)β-emitters (e.g., ¹⁷⁷Lu), α-emitters (e.g., ²²⁵Ac)

Quantitative Data Comparison

The following tables summarize key quantitative data for PSMA-617 and J591, providing a direct comparison of their performance in preclinical studies.

Table 1: Binding Affinity
AgentTargetCell LineAssay TypeIC50 / Kd (nM)Reference
PSMA-617PSMALNCaPCompetitive BindingIC50: ~2.3 - 6.9[1][2]
J591PSMA (extracellular domain)LNCaPSaturation BindingKd: ~1.83[3]
J591PSMA (extracellular domain)LNCaPFlow CytometryKd: ~1.12[4]
Table 2: Cellular Uptake and Internalization
AgentCell LineTime PointCellular Uptake (% of added activity)Internalization (% of total uptake)Reference
¹⁷⁷Lu-PSMA-617PC3-PIP (PSMA+)24 h~40%~25-30%[5]
¹¹¹In-J591LNCaP24 hNot explicitly stated as % of added activity~22.43%
¹¹¹In-J591LNCaP48 hTime-dependent increase~13.52%
Table 3: In Vivo Tumor Accumulation (Biodistribution)
AgentMouse ModelTumor XenograftTime PointTumor Uptake (%ID/g)Reference
⁶⁸Ga-PSMA-617Nude miceLNCaP1 h p.i.8.47 ± 4.09
¹⁷⁷Lu-PSMA-617Nude miceLNCaP4 h p.i.23.31 ± 0.94
¹¹¹In-J591Nude miceLNCaP48 h p.i.25.05 ± 2.35

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize PSMA-targeting agents.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a non-radiolabeled PSMA-targeting agent by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled competitor ligand (e.g., PSMA-617, J591)

  • Binding buffer (e.g., Tris-buffered saline with 0.1% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed PSMA-positive cells into a 96-well plate and allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

  • Assay Setup:

    • Total Binding: Add a fixed concentration of the radiolabeled ligand to wells.

    • Non-specific Binding: Add the radiolabeled ligand along with a saturating concentration of an unlabeled inhibitor (e.g., 2-PMPA).

    • Competition: Add the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a set period to reach equilibrium.

  • Washing: Aspirate the medium and wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

Objective: To quantify the amount of a radiolabeled PSMA-targeting agent that binds to the cell surface and is subsequently internalized by PSMA-expressing cells.

Materials:

  • PSMA-expressing cells (e.g., LNCaP)

  • Radiolabeled PSMA-targeting agent (e.g., ¹⁷⁷Lu-PSMA-617, ¹¹¹In-J591)

  • Cell culture medium

  • Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity.

  • Lysis buffer (e.g., 1M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere.

  • Incubation: Add the radiolabeled agent to the cells and incubate for various time points (e.g., 1, 4, 24, 48 hours) at 37°C.

  • Surface-Bound Fraction: At each time point, collect the medium. Wash the cells with cold PBS. Add acid wash buffer and incubate for a short period on ice to strip the surface-bound radioactivity. Collect the acid wash.

  • Internalized Fraction: Lyse the cells with lysis buffer to release the internalized radioactivity.

  • Counting: Measure the radioactivity in the collected medium, acid wash (surface-bound), and cell lysate (internalized) fractions using a gamma counter.

  • Data Analysis: Calculate the percentage of the total added activity that is surface-bound and internalized at each time point.

In Vivo Tumor Targeting and Biodistribution Study

Objective: To evaluate the tumor-targeting efficacy and biodistribution of a radiolabeled PSMA-targeting agent in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • PSMA-positive tumor cells (e.g., LNCaP) for xenograft implantation.

  • Radiolabeled PSMA-targeting agent.

  • Gamma counter or SPECT/PET scanner.

Procedure:

  • Tumor Xenograft Model: Subcutaneously or orthotopically implant PSMA-positive tumor cells into mice and allow tumors to grow to a suitable size.

  • Radiotracer Administration: Inject a known amount of the radiolabeled agent intravenously into the tumor-bearing mice.

  • Imaging (Optional): Perform SPECT or PET imaging at various time points post-injection to visualize the biodistribution of the radiotracer.

  • Biodistribution: At predetermined time points, euthanize the mice and dissect major organs and the tumor.

  • Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include a sample of the injected dose as a standard.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and off-target accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PSMA signaling pathway, a typical experimental workflow for evaluating PSMA-targeting agents, and a logical comparison of the different targeting approaches.

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression Integrin_low β1-Integrin RACK1_low RACK1 Integrin_low->RACK1_low FAK_low FAK Integrin_low->FAK_low Complex Formation IGF1R_low IGF-1R RACK1_low->IGF1R_low RACK1_low->FAK_low Complex Formation IGF1R_low->FAK_low Complex Formation GRB2_low GRB2 FAK_low->GRB2_low MAPK_low MAPK/ERK Pathway GRB2_low->MAPK_low Proliferation Proliferation MAPK_low->Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Interaction IGF1R_high IGF-1R RACK1_high->IGF1R_high Disrupted Interaction PI3K PI3K IGF1R_high->PI3K AKT AKT Pathway PI3K->AKT Survival Tumor Survival & Growth AKT->Survival

PSMA expression shifts signaling from MAPK to the pro-survival PI3K-AKT pathway.

Experimental_Workflow Experimental Workflow for PSMA-Targeting Agent Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Affinity Assay (IC50/Kd) Specificity Specificity Assay (PSMA+ vs PSMA- cells) Binding->Specificity Uptake Cellular Uptake & Internalization Assay Biodistribution Biodistribution Study (%ID/g) Uptake->Biodistribution Specificity->Uptake Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Therapeutic Efficacy Study (Tumor Growth Inhibition) Imaging->Therapy Clinical_Trials Clinical Trials Therapy->Clinical_Trials Promising Candidate Start Candidate PSMA-Targeting Agent Start->Binding

A generalized workflow for the preclinical evaluation of PSMA-targeting agents.

Comparison_Approaches Comparison of PSMA Targeting Approaches Small_Molecule Small Molecule (PSMA-617) - Smaller Size (~1-2 kDa) - Rapid tumor penetration - Fast blood clearance - Renal and salivary gland uptake - Shorter therapeutic window PSMA_Target PSMA on Prostate Cancer Cell Small_Molecule->PSMA_Target Binds to Enzymatic Site Antibody Antibody-Based (J591) - Larger Size (~150 kDa) - Slower tumor extravasation - Long blood circulation - Liver and spleen uptake - Longer therapeutic window Antibody->PSMA_Target Binds to Extracellular Epitope

Key differences between small molecule and antibody-based PSMA targeting strategies.

Conclusion

Both small molecule inhibitors, exemplified by PSMA-617, and antibody-based therapies, such as J591, have demonstrated high affinity and specificity for PSMA, making them effective platforms for targeted radionuclide therapy and imaging. The choice between these modalities depends on the specific clinical application.

Small molecules offer the advantage of rapid tumor penetration and fast clearance, which can be beneficial for imaging applications and may reduce radiation exposure to non-target tissues over time. However, their accumulation in the kidneys and salivary glands can be a dose-limiting factor.

Antibodies, with their longer circulation times, can lead to higher tumor accumulation over extended periods, potentially offering a greater therapeutic window for radionuclide therapies. Their slower clearance, however, can result in higher radiation doses to organs like the liver and spleen.

The ongoing development of novel linkers, chelators, and radionuclides for both small molecules and antibodies continues to refine the therapeutic index of PSMA-targeted agents. Future research, including head-to-head clinical trials, will be crucial in determining the optimal targeting strategy for different stages and presentations of prostate cancer.

References

Assessing the Cross-Reactivity of PSMA Inhibitors with Glutamate Carboxypeptidase III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective inhibitors for Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a cornerstone of modern prostate cancer diagnostics and therapeutics. However, the potential for off-target binding to related enzymes, particularly glutamate carboxypeptidase III (GCPIII), presents a significant challenge. This cross-reactivity is hypothesized to contribute to the uptake of PSMA-targeted agents in healthy tissues, such as the salivary glands and kidneys, leading to unwanted side effects. Therefore, a thorough evaluation of an inhibitor's selectivity profile is paramount.

This guide provides a framework for comparing the cross-reactivity of PSMA inhibitors, with a focus on the methodologies used to generate critical binding affinity data. While specific data for a compound designated "PSMA-IN-4" is not publicly available, this guide will use data from well-characterized PSMA inhibitors to illustrate the comparative process.

Data Presentation: Comparative Binding Affinities

Quantitative assessment of binding affinity is crucial for comparing the selectivity of different PSMA inhibitors. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters. The following table summarizes representative binding data for established PSMA inhibitors against both GCPII and GCPIII, highlighting the selectivity ratio.

CompoundGCPII (PSMA) Affinity (IC50/Kd, nM)GCPIII Affinity (IC50/Kd, nM)Selectivity (GCPIII/GCPII)
2-PMPA~1~88~88
PSMA-617Not specifiedNot specifiedNot specified
ZJ-430.8Not specifiedNot specified
DCFPyLNot specifiedNot specifiedNot specified

Note: The table above is populated with representative data from the literature to illustrate the comparison. A comprehensive analysis would require consistent experimental conditions for all tested compounds.

Experimental Protocols: Determining Binding Affinity and Selectivity

A robust and reproducible experimental protocol is essential for generating high-quality binding data. A competitive radioligand binding assay using PSMA-positive cells is a standard method to determine the IC50 of a test compound.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for PSMA expressed on cancer cells.

Materials:

  • Cell Line: PSMA-positive human prostate cancer cell line (e.g., LNCaP).

  • Radioligand: A well-characterized, high-affinity PSMA radioligand (e.g., [177Lu]Lu-PSMA-617).

  • Test Compound: The PSMA inhibitor to be evaluated (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known, unlabeled PSMA inhibitor (e.g., 2-PMPA).

  • Buffers: Assay buffer (e.g., Tris-buffered saline with 0.1% BSA), wash buffer (e.g., ice-cold PBS).

  • Equipment: Cell culture supplies, 96-well filter plates, vacuum manifold, gamma counter.

Procedure:

  • Cell Culture: Culture LNCaP cells to ~80-90% confluency in appropriate media and conditions.

  • Cell Seeding: Seed LNCaP cells into 96-well filter plates at a density of approximately 1 x 105 cells per well and allow them to adhere overnight.

  • Assay Setup:

    • Total Binding: Add assay buffer and a fixed concentration of the radioligand (typically at or below its Kd) to designated wells.

    • Non-specific Binding: Add a saturating concentration of the non-specific binding control (e.g., 10 µM 2-PMPA) and the fixed concentration of the radioligand to another set of wells.

    • Competitive Binding: Add serial dilutions of the test compound (e.g., this compound, typically ranging from 10-11 to 10-5 M) and the fixed concentration of the radioligand to the remaining wells.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.

  • Washing: Terminate the assay by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. Wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Punch out the filters from the plate and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the test compound.

A similar protocol can be adapted to determine the binding affinity for GCPIII by using cells engineered to express GCPIII or purified recombinant GCPIII protein.

Mandatory Visualization: Signaling and Binding Interactions

The following diagrams illustrate the key concepts of PSMA inhibitor binding and the workflow for assessing cross-reactivity.

cluster_0 This compound Interaction cluster_1 Target Binding (GCPII) cluster_2 Off-Target Binding (GCPIII) PSMA_IN_4 This compound GCPII GCPII (PSMA) PSMA_IN_4->GCPII High Affinity GCPIII GCPIII PSMA_IN_4->GCPIII Potential Cross-Reactivity (Lower Affinity) Therapeutic_Effect Desired Therapeutic/Imaging Effect GCPII->Therapeutic_Effect Side_Effects Potential Side Effects (e.g., Salivary Gland Uptake) GCPIII->Side_Effects

Caption: Interaction of a PSMA inhibitor with its intended target (GCPII) and a potential off-target (GCPIII).

cluster_workflow Competitive Binding Assay Workflow cluster_crossreactivity Cross-Reactivity Assessment start Seed PSMA-positive cells (e.g., LNCaP) incubate Incubate with Radioligand and varying concentrations of This compound start->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC50 measure->analyze end Assess GCPII Affinity analyze->end repeat_assay Repeat assay with GCPIII-expressing cells or purified GCPIII end->repeat_assay Extend to compare Compare IC50 values for GCPII and GCPIII repeat_assay->compare selectivity Determine Selectivity Ratio compare->selectivity

Caption: Experimental workflow for determining the binding affinity and selectivity of a PSMA inhibitor.

Preclinical Validation of PSMA-Targeted Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the preclinical validation of novel therapeutic and imaging agents is a critical step. This guide provides a comparative overview of the preclinical performance of various Prostate-Specific Membrane Antigen (PSMA) inhibitors in animal models. While this guide focuses on well-documented agents due to the absence of specific preclinical data for "PSMA-IN-4" in publicly available literature, it establishes a framework for evaluating such compounds. The methodologies and data presented here are standard in the field and would be applicable to the preclinical assessment of any new PSMA-targeted agent.

Comparative Biodistribution of PSMA Inhibitors in Animal Models

The biodistribution of a PSMA-targeted radioligand is a key indicator of its potential efficacy and safety. It determines the agent's uptake in tumor tissues versus healthy organs. The following tables summarize the biodistribution data for several prominent PSMA inhibitors from preclinical studies in mouse models with prostate cancer xenografts. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA I&T in PC-3 PIP Tumor-Bearing Mice

Organ[¹⁷⁷Lu]Lu-PSMA-617 (%ID/g)[¹⁷⁷Lu]Lu-PSMA I&T (%ID/g)
Blood0.2 ± 0.10.3 ± 0.1
Lungs0.4 ± 0.10.6 ± 0.2
Liver0.3 ± 0.10.5 ± 0.1
Spleen0.2 ± 0.10.3 ± 0.1
Kidneys5.9 ± 1.521.3 ± 4.5
Tumor10.5 ± 2.311.2 ± 3.1

Data presented as mean ± standard deviation at 4 hours post-injection.

Table 2: Biodistribution of [¹⁷⁷Lu]Lu-rhPSMA-10.1 and [¹⁷⁷Lu]Lu-rhPSMA-10.2 in LNCaP Tumor-Bearing Mice

Organ[¹⁷⁷Lu]Lu-rhPSMA-10.1 (%ID/g)[¹⁷⁷Lu]Lu-rhPSMA-10.2 (%ID/g)
Blood0.3 ± 0.10.6 ± 0.2
Kidneys18.5 ± 3.227.8 ± 5.4
Tumor8.6 ± 2.111.6 ± 3.9

Data presented as mean ± standard deviation at 24 hours post-injection.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of preclinical data. Below are typical methodologies employed in the evaluation of PSMA inhibitors in animal models.

Animal Models
  • Species and Strain: Immunocompromised mice, such as BALB/c nude or SCID mice, are commonly used to host human prostate cancer cell line xenografts.[1]

  • Tumor Implantation: Human prostate cancer cell lines with high PSMA expression, such as LNCaP or PC-3 PIP, are implanted subcutaneously in the flank of the mice.[2][3] Tumor growth is monitored, and studies are typically initiated when tumors reach a volume of 100-500 mm³.[1]

Radiotracer Preparation and Administration
  • Radiolabeling: The PSMA ligand is radiolabeled with a diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radioisotope. The radiochemical purity of the final product should exceed 95%.[1]

  • Administration: The radiotracer is administered intravenously via the tail vein. The injection volume is typically kept low (100-200 µL) to minimize physiological disturbances.

In Vivo Imaging
  • PET/CT Imaging: Small-animal Positron Emission Tomography (PET) combined with Computed Tomography (CT) is the standard imaging modality.

  • Anesthesia: Animals are anesthetized during the imaging procedure to prevent movement artifacts, commonly with isoflurane.

  • Image Acquisition: A CT scan is first acquired for anatomical reference and attenuation correction, followed by a static or dynamic PET scan.

Biodistribution Studies
  • Tissue Harvesting: At predetermined time points after radiotracer injection, animals are euthanized, and various organs and tissues (including blood, tumor, kidneys, liver, spleen, etc.) are harvested.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes

Diagrams illustrating signaling pathways and experimental workflows provide a clear conceptual understanding of the underlying biology and experimental design.

PSMA_Signaling_Pathway PSMA Signaling Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_Pathway MAPK Pathway PSMA->MAPK_Pathway Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PSMA-mediated signaling cascade.

Preclinical_Workflow Preclinical Evaluation Workflow for PSMA Inhibitors cluster_animal_model Animal Model Preparation cluster_radiolabeling Radiotracer Synthesis cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Tumor_Cell_Culture Tumor Cell Culture (LNCaP/PC-3 PIP) Xenograft_Implantation Subcutaneous Xenograft Implantation Tumor_Cell_Culture->Xenograft_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth_Monitoring IV_Injection Intravenous Injection Tumor_Growth_Monitoring->IV_Injection Radiolabeling Radiolabeling of PSMA Inhibitor QC Quality Control (Radiochemical Purity) Radiolabeling->QC QC->IV_Injection PET_CT_Imaging PET/CT Imaging IV_Injection->PET_CT_Imaging Biodistribution Biodistribution Study IV_Injection->Biodistribution Image_Analysis Image Analysis (Tumor Uptake) PET_CT_Imaging->Image_Analysis Tissue_Counting Tissue Radioactivity Measurement (%ID/g) Biodistribution->Tissue_Counting Comparison Comparative Analysis Image_Analysis->Comparison Tissue_Counting->Comparison

Caption: Workflow for preclinical validation.

References

A Head-to-Head Comparison of PSMA-Targeted Agents: [¹⁸F]DCFPyL for PET Imaging versus the Investigational Boron-Containing Agent PSMA-IN-4 for Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct Prostate-Specific Membrane Antigen (PSMA)-targeting small molecules: the clinically established PET imaging agent [¹⁸F]DCFPyL and the preclinical, boron-containing compound PSMA-IN-4, which is under investigation for Boron Neutron Capture Therapy (BNCT). This comparison highlights their divergent applications, mechanisms of action, and the nature of available data.

While [¹⁸F]DCFPyL is a well-characterized radiopharmaceutical with extensive clinical data, this compound is a theoretical construct with computational modeling data available. A direct quantitative comparison of experimental performance is therefore not feasible at this time. This guide presents the available information on both compounds to illuminate their respective roles in the landscape of PSMA-targeted agents.

Chemical Structures and General Properties

[¹⁸F]DCFPyL is a fluorine-18 radiolabeled, urea-based small molecule inhibitor of PSMA.[1][2] Its structure is optimized for high-affinity binding to the enzymatic active site of PSMA, enabling sensitive and specific visualization of PSMA-expressing tissues, primarily prostate cancer, through Positron Emission Tomography (PET).[1]

This compound, also referred to as In4 in computational studies, is a conceptual urea-based PSMA inhibitor designed for BNCT.[3][4] Its key structural feature is the incorporation of a boroxine ring, which contains boron atoms. The rationale behind its design is the delivery of a high concentration of boron-10 atoms specifically to tumor cells that overexpress PSMA.

Mechanism of Action

Both molecules are designed to bind to the active site of PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.

[¹⁸F]DCFPyL: Upon intravenous administration, [¹⁸F]DCFPyL circulates and binds with high affinity to the extracellular enzymatic domain of PSMA. The positron-emitting fluorine-18 isotope allows for the detection of its location and concentration via a PET scanner, thereby generating detailed images of PSMA-positive tumor lesions throughout the body.

This compound: The proposed mechanism for this compound involves its accumulation in PSMA-expressing tumor cells. Following this targeted delivery, the patient would be irradiated with a beam of low-energy neutrons. The boron-10 atoms within this compound capture these neutrons, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei. These particles have a very short range, causing localized and potent damage to the tumor cells while sparing surrounding healthy tissue.

Comparative Mechanism of Action cluster_DCFPyL [¹⁸F]DCFPyL (PET Imaging) cluster_PSMA_IN_4 This compound (BNCT) dcf_admin Intravenous Administration dcf_bind Binds to PSMA on Prostate Cancer Cells dcf_admin->dcf_bind dcf_detect Positron Emission & Detection by PET Scanner dcf_bind->dcf_detect dcf_image Tumor Visualization dcf_detect->dcf_image in4_admin Systemic Administration in4_accum Accumulates in PSMA-positive Tumor Cells in4_admin->in4_accum in4_irrad Neutron Irradiation in4_accum->in4_irrad in4_react Boron Neutron Capture & Alpha Particle Emission in4_irrad->in4_react in4_damage Localized Tumor Cell Destruction in4_react->in4_damage

Comparative workflows of [¹⁸F]DCFPyL and this compound.

Performance Data: A Tale of Two Methodologies

The available data for [¹⁸F]DCFPyL and this compound reflect their different stages of development and intended applications.

[¹⁸F]DCFPyL: Extensive Experimental and Clinical Data

[¹⁸F]DCFPyL has undergone rigorous preclinical and clinical evaluation, providing a wealth of quantitative data on its performance as a PET imaging agent.

Table 1: Summary of [¹⁸F]DCFPyL Performance Characteristics

ParameterReported Value(s)Cell Lines/Animal Models/Patient Cohorts
Binding Affinity (Ki) 1.1 ± 0.1 nMIn vitro assays
Tumor Uptake (SUVmax) Can exceed 100 in metastatic lesionsPatients with prostate cancer
Tumor-to-Blood Ratios Can be greater than 50Patients with prostate cancer
Tumor-to-Muscle Ratios High, leading to excellent image contrastPreclinical and clinical studies
Primary Clearance Route RenalHuman biodistribution studies

This table represents a summary of reported values. Specific values can vary based on the study protocol, patient population, and time of imaging.

This compound: Computational and Theoretical Data

To date, the available information on this compound is derived from computational molecular dynamics simulations. These studies provide valuable insights into its potential binding characteristics but do not constitute experimental validation.

Table 2: Summary of this compound Computational Data

ParameterReported ValueMethodology
Binding Free Energy -23.2 kcal/molMolecular dynamics simulations
Key Interactions Involves tripartite ligation of bimetallic cations in the PSMA active site by the ureido linkage and carboxylate side chain.Computational modeling

It is crucial to note that binding free energy calculated from simulations is a theoretical value and not directly comparable to experimentally determined binding affinities like Ki or IC50.

Experimental Protocols

[¹⁸F]DCFPyL PET/CT Imaging Protocol (Clinical Setting - Generalized)

A standardized clinical protocol for [¹⁸F]DCFPyL PET/CT imaging generally involves the following steps:

  • Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan.

  • Radiotracer Administration: A sterile solution of [¹⁸F]DCFPyL is administered intravenously.

  • Uptake Phase: There is a waiting period of approximately 1-2 hours to allow for the radiotracer to distribute throughout the body and accumulate in PSMA-expressing tissues.

  • Imaging: The patient undergoes a whole-body PET/CT scan. The CT component provides anatomical localization, while the PET scan detects the distribution of the radiotracer.

  • Image Analysis: The resulting images are analyzed by a qualified nuclear medicine physician to identify areas of abnormal uptake, which may indicate the presence of prostate cancer.

[¹⁸F]DCFPyL Clinical PET/CT Workflow prep Patient Preparation (Fasting) admin Intravenous Injection of [¹⁸F]DCFPyL prep->admin uptake Uptake Period (1-2 hours) admin->uptake scan Whole-Body PET/CT Scan uptake->scan analysis Image Reconstruction & Analysis scan->analysis

A generalized workflow for clinical [¹⁸F]DCFPyL PET/CT imaging.
This compound Experimental Protocol (Theoretical)

As this compound is a theoretical compound, no established experimental protocols exist. A hypothetical preclinical evaluation would likely involve the following stages:

  • Chemical Synthesis and Characterization: Laboratory synthesis of the this compound molecule and confirmation of its chemical structure and purity.

  • In Vitro Binding Assays: Competitive binding assays using PSMA-expressing prostate cancer cell lines (e.g., LNCaP, 22Rv1) to determine its binding affinity (IC50 or Ki).

  • Cellular Uptake and Internalization Studies: Quantifying the uptake of this compound into PSMA-positive cells over time.

  • In Vivo Biodistribution in Animal Models: Administration of a radiolabeled version of this compound to tumor-bearing mice to assess its distribution in various organs and the tumor.

  • Boron Neutron Capture Therapy Efficacy Studies: In animal models with established PSMA-positive tumors, administration of this compound followed by neutron irradiation to evaluate its therapeutic effect.

Signaling Pathways and Logical Relationships

The interaction of both molecules with PSMA is the initial step in their respective mechanisms. For [¹⁸F]DCFPyL, this interaction is the endpoint for imaging purposes. For this compound, it is the prerequisite for the subsequent therapeutic action of BNCT.

PSMA-Targeted Agent Divergence cluster_dcf Diagnostic Pathway cluster_in4 Therapeutic Pathway start PSMA-Targeted Small Molecule bind Binding to PSMA Active Site start->bind dcf [¹⁸F]DCFPyL bind->dcf in4 This compound bind->in4 pet PET Imaging dcf->pet bnct Boron Neutron Capture Therapy in4->bnct

Divergent applications of PSMA-targeting small molecules.

Conclusion

[¹⁸F]DCFPyL and this compound represent two distinct and promising applications of PSMA-targeted small molecules. [¹⁸F]DCFPyL is a clinically validated and widely used PET imaging agent that has significantly improved the staging and monitoring of prostate cancer. In contrast, this compound is a preclinical, conceptual agent for Boron Neutron Capture Therapy, a targeted radiotherapy modality. While computational studies suggest favorable binding characteristics for this compound, it lacks the necessary experimental validation to allow for a direct performance comparison with [¹⁸F]DCFPyL. Future preclinical studies on this compound are required to determine its viability as a potential therapeutic agent. Researchers and clinicians should be aware of the different developmental stages and intended uses of these compounds when evaluating the landscape of PSMA-targeted agents.

References

A Comparative Guide to Urea-Based PSMA Inhibitors for Targeted Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment has been significantly advanced by the development of therapies targeting the Prostate-Specific Membrane Antigen (PSMA). This guide provides a comparative evaluation of urea-based PSMA inhibitors, with a focus on PSMA-617 and PSMA-I&T, two prominent radioligands used in theranostics. Due to the limited specific public information on a compound denoted "PSMA-IN-4", this guide will focus on these well-characterized alternatives as representative examples of urea-based PSMA inhibitors. The therapeutic potential of these compounds is assessed through their binding affinities, in vivo efficacy, and safety profiles as reported in preclinical and clinical studies.

Understanding PSMA and Its Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is highly overexpressed on the surface of prostate cancer cells, making it an ideal target for diagnostic imaging and targeted radionuclide therapy. PSMA is a carboxypeptidase that plays a role in cellular signaling. Upon ligand binding, the PSMA-ligand complex is internalized by the cell. In the context of radioligand therapy, this internalization delivers a lethal dose of radiation directly to the cancer cell, minimizing damage to surrounding healthy tissue.[1]

The signaling pathways influenced by PSMA are complex. Research suggests that PSMA expression can lead to a shift from the MAPK/ERK pathway to the pro-survival PI3K-AKT signaling pathway, promoting tumor progression.[2][3][4] Understanding this mechanism is crucial for the development of effective PSMA-targeted therapies.

PSMA signaling and inhibitor action.

Quantitative Comparison of PSMA Inhibitors

The therapeutic index, classically defined as the ratio of the lethal dose (LD50) to the effective dose (ED50), is a critical measure of a drug's safety. However, for radiopharmaceuticals, determining a traditional LD50 is not always feasible. Instead, the therapeutic potential is often evaluated by comparing binding affinity (as a proxy for efficacy at the molecular level) and observing toxicities in preclinical and clinical settings.

This section presents a summary of key quantitative data for PSMA-617 and PSMA-I&T, focusing on their binding characteristics.

CompoundLigand TypeIC50 (nM)Kd (nM)Cell LineReference
PSMA-617 Urea-based~5 - 6.9 ± 2.24.358 ± 0.664LNCaP[5]
4.9 ± 0.9C4-2
~71 ± 8PC-3 PIP
6.8LNCaP
PSMA-I&T Urea-basedSee notesSee notesLNCaP

Note on PSMA-I&T Data: While direct side-by-side quantitative comparisons of IC50 and Kd for PSMA-I&T with PSMA-617 are not consistently reported in the initial literature search, preclinical and clinical observations suggest they have similar efficacy and toxicity profiles. Some studies suggest PSMA-I&T may have a higher absorbed dose in tumors.

In Vivo Efficacy and Biodistribution

Preclinical and clinical studies provide valuable insights into the in vivo performance of these compounds. When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), both PSMA-617 and PSMA-I&T have demonstrated significant anti-tumor efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).

CompoundRadioisotopeEfficacy HighlightsKey Biodistribution FindingsReference
¹⁷⁷Lu-PSMA-617 Lutetium-177Significant reduction in PSA levels and tumor burden in mCRPC patients. Improved overall and progression-free survival.High tumor uptake with primary clearance through the kidneys. Uptake also observed in salivary glands and lacrimal glands.
¹⁷⁷Lu-PSMA-I&T Lutetium-177Well-tolerated and safe in heavily pretreated mCRPC patients, though some real-world data suggest efficacy may be slightly lower than in pivotal trials of ¹⁷⁷Lu-PSMA-617.Favorable dosimetry with organ doses comparable to or lower than other common radiotracers. Similar to PSMA-617, uptake is noted in kidneys and salivary glands.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of PSMA inhibitors. Below are outlines of key methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the PSMA receptor on cancer cells.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture PSMA-positive cells (e.g., LNCaP) Incubation Incubate cells with radioligand and varying concentrations of test compound Cell_Culture->Incubation Ligand_Prep Prepare serial dilutions of unlabeled test compound Ligand_Prep->Incubation Radioligand_Prep Prepare fixed concentration of radiolabeled ligand Radioligand_Prep->Incubation Washing Wash cells to remove unbound ligand Incubation->Washing Lysis Lyse cells Washing->Lysis Counting Measure radioactivity in lysate Lysis->Counting Data_Analysis Plot % specific binding vs. log[test compound] Counting->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Workflow for determining IC50.

Detailed Steps:

  • Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured to near confluence in multi-well plates.

  • Ligand Preparation: A range of concentrations of the unlabeled test compound is prepared. A fixed concentration of a known PSMA-binding radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is also prepared.

  • Incubation: The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor) are included.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity. The cells are then lysed to release the bound radioligand.

  • Radioactivity Measurement: The amount of radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

Ex Vivo Biodistribution Study

This study is performed in animal models to evaluate the uptake, distribution, and clearance of a radiolabeled compound in various organs and tissues, including the tumor.

Biodistribution_Study_Workflow Ex Vivo Biodistribution Study Workflow cluster_animal_model Animal Model cluster_administration_dissection Administration & Dissection cluster_analysis Analysis Tumor_Implantation Implant PSMA-positive tumor cells in mice Tumor_Growth Allow tumors to grow to a suitable size Tumor_Implantation->Tumor_Growth Injection Inject radiolabeled compound intravenously Tumor_Growth->Injection Euthanasia Euthanize animals at pre-determined time points Injection->Euthanasia Tissue_Collection Collect tumor, blood, and various organs Euthanasia->Tissue_Collection Weighing Weigh collected tissues Tissue_Collection->Weighing Counting Measure radioactivity in each tissue sample Weighing->Counting Calculation Calculate % Injected Dose per gram (%ID/g) Counting->Calculation Data_Summary Summarize data in tables and graphs Calculation->Data_Summary

Workflow for biodistribution studies.

Detailed Steps:

  • Animal Model: An appropriate animal model, typically immunodeficient mice bearing human prostate cancer xenografts (e.g., LNCaP tumors), is used.

  • Radiolabeling: The PSMA inhibitor is labeled with a suitable radioisotope (e.g., ¹⁷⁷Lu).

  • Administration: A known amount of the radiolabeled compound is administered to the animals, usually via intravenous injection.

  • Tissue Collection: At various time points after administration, animals are euthanized, and tumors, blood, and a comprehensive set of organs and tissues are collected.

  • Measurement and Calculation: The collected tissues are weighed, and the amount of radioactivity in each is measured using a gamma counter. The uptake in each tissue is then calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: The biodistribution data allows for the assessment of tumor targeting, clearance from non-target organs, and provides information for dosimetry calculations.

Conclusion

Urea-based PSMA inhibitors, particularly radiolabeled compounds like PSMA-617 and PSMA-I&T, have demonstrated significant promise in the targeted therapy of prostate cancer. Their high affinity for PSMA facilitates the delivery of cytotoxic radiation directly to tumor cells. While a direct comparison of a classical therapeutic index is challenging, the available data on their binding affinities, in vivo efficacy, and safety profiles provide a strong basis for their continued clinical development and use. Future research will likely focus on developing next-generation inhibitors with improved tumor-to-background ratios to further enhance therapeutic efficacy and minimize off-target toxicities.

References

A Comparative Analysis of the Pharmacokinetics of PSMA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of leading Prostate-Specific Membrane Antigen (PSMA) inhibitors, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in the advancement of prostate cancer diagnostics and therapeutics.

This guide offers an objective comparison of the pharmacokinetics of three prominent PSMA inhibitors: ¹⁷⁷Lu-PSMA-617, ⁶⁸Ga-PSMA-11, and ¹⁸F-DCFPyL. Furthermore, it explores the impact of molecular modifications, such as the addition of an Evans Blue moiety to PSMA-617, on the pharmacokinetic profile of these agents. All quantitative data is supported by experimental evidence from clinical studies, with detailed methodologies provided for key cited experiments.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for ¹⁷⁷Lu-PSMA-617 and ⁶⁸Ga-PSMA-11, derived from a prospective, open-label, single-arm, phase 2 study in Japanese patients with metastatic castration-resistant prostate cancer (mCRPC)[1]. Data for ¹⁸F-DCFPyL is compiled from various studies to provide a comparative overview.

Pharmacokinetic Parameter¹⁷⁷Lu-PSMA-617⁶⁸Ga-PSMA-11¹⁸F-DCFPyL¹⁷⁷Lu-EB-PSMA-617
Terminal Half-life (t1/2) 28.9 hours[1]3.93 hours[1]~6-7 minutes (blood)Extended circulation half-life
Peak Plasma Concentration (Cmax) Data not availableData not availableData not availableData not available
Time to Peak Concentration (Tmax) Data not availableData not availableData not availableData not available
Area Under the Curve (AUC) Data not availableData not availableData not availableData not available
Total Systemic Clearance (CL) 1.71 L/hr[1]5.52 L/hr[1]Rapid renal clearanceSlower clearance
Apparent Volume of Distribution (Vz) 71.2 L31.3 LData not availableData not available

Experimental Protocols

The data presented in this guide is based on established clinical trial methodologies for radiopharmaceuticals. Below are detailed protocols for the key experiments cited.

Pharmacokinetic Analysis of ¹⁷⁷Lu-PSMA-617 and ⁶⁸Ga-PSMA-11
  • Study Design: A prospective, open-label, single-arm, phase 2 study was conducted to evaluate the efficacy, safety, pharmacokinetics, and dosimetry of these agents in Japanese patients with progressive PSMA-positive mCRPC.

  • Patient Population: Patients with a confirmed diagnosis of metastatic castration-resistant prostate cancer with PSMA-positive lesions identified by ⁶⁸Ga-PSMA-11 PET/CT.

  • Dosing and Administration:

    • ⁶⁸Ga-PSMA-11: 111-259 MBq administered intravenously at screening.

    • ¹⁷⁷Lu-PSMA-617: 7.4 GBq (± 10%) administered intravenously during cycle 1.

  • Sample Collection and Analysis:

    • Blood and urine samples were collected at multiple time points post-administration to determine the concentration of the radiopharmaceutical.

    • Both agents demonstrated a bi-exponential decline in blood concentrations, characterized by an initial rapid distribution phase followed by a slower elimination phase.

  • Imaging:

    • Serial PET/CT, planar, and SPECT/CT scans were performed to assess the biodistribution and dosimetry of the agents.

  • Pharmacokinetic Modeling:

    • Pharmacokinetic parameters were calculated using non-compartmental analysis from the blood concentration-time data.

Dosimetry Calculations
  • Software: The OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) software is a widely used tool for calculating absorbed radiation doses to various organs.

  • Methodology: The software utilizes biokinetic data, including residence times of the radiopharmaceutical in different organs, to calculate the absorbed dose based on the Medical Internal Radiation Dose (MIRD) formalism.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Radiopharmaceutical Administration & Data Collection cluster_analysis Data Analysis s1 Patient with mCRPC s2 ⁶⁸Ga-PSMA-11 PET/CT Scan s1->s2 Inclusion Criteria s3 PSMA-Positive Lesion Confirmation s2->s3 t1 Intravenous Administration of ¹⁷⁷Lu-PSMA-617 or ⁶⁸Ga-PSMA-11 s3->t1 Enrollment t2 Serial Blood & Urine Sampling t1->t2 t3 Serial PET/CT, Planar, & SPECT/CT Imaging t1->t3 a3 Dosimetry Calculation (OLINDA/EXM) t3->a3 a1 Measurement of Radioactivity in Samples a2 Pharmacokinetic Modeling a1->a2

Caption: Generalized experimental workflow for a pharmacokinetic study of PSMA inhibitors.

PSMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space psma_inhibitor PSMA Inhibitor (e.g., ¹⁷⁷Lu-PSMA-617) psma_receptor PSMA Receptor psma_inhibitor->psma_receptor Binding endosome Endosome psma_receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dna_damage Radiation-Induced DNA Damage & Cell Death lysosome->dna_damage Radionuclide Decay

Caption: Simplified signaling pathway of PSMA inhibitor internalization and action.

References

A Comparative Guide to Validating PSMA-IN-4's Inhibitory Effect on Prostate-Specific Membrane Antigen (PSMA) Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory efficacy of a novel compound, PSMA-IN-4, against the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA). Given that "this compound" is a designation for a novel or proprietary compound not yet characterized in publicly available literature, this document will use the well-established and clinically relevant glutamate-ureido-based inhibitor, PSMA-617 , as a primary comparator to illustrate the validation process.

This guide outlines the necessary experimental protocols, presents a comparative analysis with other known PSMA inhibitors, and utilizes pathway and workflow diagrams to clarify the underlying scientific principles and experimental designs.

Comparative Inhibitory Activity of PSMA Inhibitors

The inhibitory potential of a compound against its target enzyme is a critical parameter in drug development. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

The following table summarizes the reported inhibitory activities of several known PSMA inhibitors, providing a benchmark against which this compound's performance can be evaluated.

InhibitorTypeIC50 / Affinity (nM)Reference Cell Line/Assay Condition
PSMA-617 (Comparator) Glutamate-Ureido-BasedIn the nanomolar rangeLNCaP cells
2-PMPA Phosphonate-Based0.3 - 0.9Enzyme Assay
DCFPyL Glutamate-Ureido-Based12.3 ± 1.2Competitive Binding Assay
PSMA-11 Glutamate-Ureido-BasedKd: ~0.5 - 3.0 (for 68Ga/18F labeled)LNCaP cells
PSMA I&T Glutamate-Ureido-BasedIn the nanomolar rangeCompetitive Binding Assay

Note: IC50 and Kd values can vary based on the specific assay conditions, cell lines, and labeling of the compounds.

Experimental Protocol: PSMA Enzyme Activity Inhibition Assay

To validate the inhibitory effect of this compound, a robust and reproducible enzymatic assay is essential. A commonly employed method is a competitive binding assay or a direct enzymatic activity assay using a known PSMA substrate.

Objective: To determine the IC50 value of this compound against PSMA enzymatic activity.

Materials:

  • PSMA Source: Recombinant human PSMA enzyme or membrane preparations from PSMA-expressing prostate cancer cell lines (e.g., LNCaP).

  • Substrate: N-acetyl-L-aspartyl-L-glutamate (NAAG) or a synthetic chromogenic/fluorogenic substrate.

  • Test Compound: this compound at a range of concentrations.

  • Reference Inhibitor: A known potent PSMA inhibitor (e.g., 2-PMPA or PSMA-617) for positive control.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing relevant salts (e.g., NaCl, ZnCl₂).

  • Detection System: High-Performance Liquid Chromatography (HPLC) for NAAG hydrolysis, or a spectrophotometer/fluorometer for synthetic substrates.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer. Prepare the PSMA enzyme and substrate in the assay buffer.

  • Enzyme Reaction:

    • In a microplate or microcentrifuge tubes, add a fixed amount of the PSMA enzyme source.

    • Add varying concentrations of this compound or the reference inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., NAAG).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding an acid or by heat inactivation).

    • Quantify the product of the enzymatic reaction. If using NAAG as a substrate, the amount of glutamate produced can be measured by HPLC.[1] For chromogenic/fluorogenic substrates, the signal can be read directly using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Comparative Logic

To further elucidate the experimental process and the comparative framework, the following diagrams are provided.

experimental_workflow PSMA Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound & Control) mix_enzyme_inhibitor Pre-incubate Enzyme with Inhibitor prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare PSMA Enzyme prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Substrate (NAAG) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate mix_enzyme_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_product Detect Product (e.g., HPLC) terminate_reaction->detect_product calculate_inhibition Calculate % Inhibition detect_product->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

PSMA Enzyme Inhibition Assay Workflow Diagram

logical_comparison Comparative Validation of this compound cluster_novel Novel Inhibitor cluster_validation Validation Process cluster_comparison Comparative Benchmarks cluster_outcome Outcome psma_in_4 This compound enzymatic_assay PSMA Enzymatic Inhibition Assay psma_in_4->enzymatic_assay ic50_determination IC50 Value Determination enzymatic_assay->ic50_determination efficacy_assessment Assessment of Inhibitory Potency ic50_determination->efficacy_assessment psma_617 PSMA-617 psma_617->efficacy_assessment dcpl DCFPyL dcpl->efficacy_assessment pmpa 2-PMPA pmpa->efficacy_assessment other_inhibitors Other Published Inhibitors other_inhibitors->efficacy_assessment

Logical Framework for Comparative Analysis

Conclusion

The validation of a novel PSMA inhibitor such as this compound requires a systematic approach that includes rigorous enzymatic assays to determine its inhibitory potency. By comparing the IC50 value of this compound to that of well-characterized inhibitors like PSMA-617, 2-PMPA, and DCFPyL, researchers can effectively benchmark its activity and ascertain its potential as a therapeutic or diagnostic agent. The provided experimental protocol and visual diagrams serve as a guide to ensure a comprehensive and objective evaluation. This comparative approach is fundamental for the continued development of new and improved molecules targeting PSMA for the diagnosis and treatment of prostate cancer.

References

A Comparative Guide to Benchmarking PSMA-IN-4 Against Known Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel Prostate-Specific Membrane Antigen (PSMA) inhibitor, PSMA-IN-4, against established reference compounds. Due to the limited publicly available experimental data for this compound beyond its inhibitory concentration (IC50), this document focuses on detailing the requisite experimental protocols and data presentation formats necessary for a rigorous comparative analysis. The provided methodologies and workflows will enable researchers to generate robust and comparable data for this compound and other PSMA inhibitors.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly expressed in prostate cancer cells. Its enzymatic activity and interaction with signaling molecules play a crucial role in prostate cancer progression. Understanding the underlying signaling pathway is essential for evaluating the mechanism of action of PSMA inhibitors. PSMA expression has been shown to modulate cell survival signals, shifting from the MAPK pathway to the pro-survival PI3K-AKT pathway.[1][2][3][4] This shift is believed to promote tumor growth and survival.

PSMA_Signaling_Pathway PSMA-mediated signaling pathway shift. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 binds & disrupts PI3K PI3K PSMA->PI3K activates Integrin β1-Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 GRB2 GRB2 RACK1->GRB2 activates AKT AKT PI3K->AKT Proliferation_Survival Tumor Proliferation & Survival AKT->Proliferation_Survival ERK ERK1/2 GRB2->ERK Growth_Migration Cell Growth & Migration ERK->Growth_Migration

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Quantitative Data Comparison

A direct quantitative comparison of this compound with reference compounds requires experimental data generated under standardized conditions. The following table summarizes the currently available inhibitory potency data. Researchers should aim to populate a similar table with data from their own head-to-head experiments for a comprehensive assessment.

CompoundTargetIC50 / KiComments
This compound PSMAIC50: 1.2 µMData is limited to in vitro inhibitory concentration.
2-PMPA PSMA/GCPIIIC50: 300 pMA potent and selective inhibitor, often used as a reference.
PSMA-617 PSMAKi: 0.37 nMA widely used theranostic ligand for imaging and therapy.

Experimental Benchmarking Workflow

A systematic approach is crucial for the effective benchmarking of a new PSMA inhibitor. The following diagram outlines the recommended experimental workflow, progressing from initial in vitro characterization to in vivo validation.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Binding_Assay Competitive Binding Assay (Determine IC50/Ki) Cell_Uptake Cellular Uptake & Internalization Assay Binding_Assay->Cell_Uptake Biodistribution Biodistribution Studies (Tumor vs. Off-target) Cell_Uptake->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Recommended workflow for benchmarking PSMA inhibitors.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key experiments required to benchmark this compound against reference compounds.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC50 and Ki values) of the test compound by measuring its ability to displace a known radiolabeled PSMA ligand.

Binding_Assay_Workflow A Seed PSMA-positive cells (e.g., LNCaP) C Incubate cells with radioligand & competitor compounds A->C B Prepare serial dilutions of This compound & reference compounds B->C D Wash cells to remove unbound radioligand C->D E Lyse cells and measure radioactivity D->E F Plot data and calculate IC50 values E->F

Caption: Workflow for the competitive radioligand binding assay.

Protocol:

  • Cell Culture: Culture PSMA-expressing cells, such as LNCaP, in an appropriate medium until they reach near-confluence.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

  • Ligand Preparation:

    • Prepare serial dilutions of the unlabeled test compounds (this compound and reference inhibitors) in an appropriate assay buffer.

    • Prepare a solution of a suitable radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration, typically at its Kd value.

  • Assay Setup (in triplicate):

    • Total Binding: Wells containing cells, assay buffer, and the radioligand.

    • Non-specific Binding: Wells containing cells, a high concentration of an unlabeled inhibitor (e.g., 10 µM 2-PMPA), and the radioligand.

    • Competition: Wells containing cells, the radioligand, and each concentration of the serially diluted test compounds.

  • Incubation: Incubate the plate at 37°C for a predetermined time to reach binding equilibrium.

  • Washing: Terminate the assay by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH). Transfer the lysates to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Cellular Uptake and Internalization Assay

This assay measures the ability of the compound to be taken up by and internalized into PSMA-expressing cells, which is crucial for therapeutic efficacy.

Cell_Uptake_Workflow A Seed PSMA-positive cells (e.g., LNCaP) B Incubate cells with radiolabeled This compound & reference compounds at different time points A->B C Wash cells to remove unbound compound B->C D Treat with acid buffer to remove surface-bound radioactivity C->D E Lyse cells and measure radioactivity of surface-bound and internalized fractions D->E F Calculate % uptake and % internalization E->F

Caption: Workflow for the cellular uptake and internalization assay.

Protocol:

  • Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to adhere.

  • Incubation: Incubate the cells with a known concentration of the radiolabeled test compounds for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: At each time point, wash the cells with ice-cold PBS to stop uptake and remove unbound compound.

  • Acid Wash (Internalization): To differentiate between surface-bound and internalized radioactivity, incubate the cells with a mild acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction).

  • Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity.

  • Radioactivity Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as the percentage of the total added radioactivity that is cell-associated (total uptake) and internalized.

In Vivo Biodistribution Studies

These studies are essential to evaluate the tumor-targeting ability and clearance profile of the compound in a living organism.

Biodistribution_Workflow A Establish tumor xenografts in mice (e.g., LNCaP) B Administer radiolabeled This compound & reference compounds intravenously A->B C Euthanize mice at various time points post-injection B->C D Harvest tumors and major organs C->D E Weigh tissues and measure radioactivity D->E F Calculate % Injected Dose per Gram (%ID/g) E->F

Caption: Workflow for in vivo biodistribution studies.

Protocol:

  • Animal Model: Use immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP).

  • Radioligand Administration: Inject a known amount of the radiolabeled test compound intravenously into the mice.

  • Time Points: At selected time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a group of mice.

  • Tissue Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor-to-organ ratios and the overall pharmacokinetic profile of the compound.

By following these standardized protocols, researchers can generate a comprehensive dataset to objectively compare the performance of this compound against known reference compounds, thereby elucidating its potential as a diagnostic or therapeutic agent for prostate cancer.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PSMA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of PSMA-IN-4, a small molecule inhibitor. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and minimizing environmental impact. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these guidelines are based on established best practices for the handling and disposal of novel small molecule inhibitors.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the manufacturer-provided SDS upon availability.

Hazard Identification and Risk Assessment

Given that this compound is a novel small molecule inhibitor, it should be treated as a hazardous chemical. The primary risks associated with compounds of this nature include potential toxicity, unforeseen reactivity, and environmental hazards.[1] Always handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood.[2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling a powdered form to prevent inhalation.[2]

Waste Segregation and Container Management

Proper segregation of waste streams is fundamental to safe disposal. Do not mix incompatible waste types. All waste containers must be clearly labeled, in good condition, and compatible with their contents.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container."Hazardous Waste," "this compound," a list of all chemical constituents (including any contaminated materials like gloves, pipette tips, etc.), and the accumulation start date.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap."Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the accumulation start date.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound."
Empty Containers Original container, if possible.Deface or remove the original label after proper rinsing and dispose of according to institutional guidelines for non-hazardous waste. The initial rinseate must be collected as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

3.1. Preparation and Handling:

  • Conduct all handling and waste consolidation activities within a certified chemical fume hood to minimize exposure.

  • Ensure all necessary PPE is worn correctly.

3.2. Waste Collection:

  • Solid Waste: Collect all disposable materials contaminated with this compound, such as pipette tips, vials, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Dispose of unused stock solutions and working solutions as liquid hazardous waste. Collect in a designated, leak-proof container that is compatible with the solvents used.

  • Empty Containers: A container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains. The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste. After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines.

3.3. Storage of Waste:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure waste containers are kept closed except when adding waste.

3.4. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.

  • Complete all required hazardous waste manifests or pickup request forms accurately, providing detailed information about the waste composition and quantity.

Special Considerations for Radiolabeled PSMA Compounds

While it is not explicitly stated that this compound is a radiolabeled compound, the context of PSMA inhibitors often involves their use in radioligand therapy (e.g., with Lutetium-177). If this compound is radiolabeled, additional disposal procedures are mandatory.

  • Radioactive Waste Segregation: All waste contaminated with the radiolabeled compound must be segregated into a designated radioactive waste container.

  • Shielding: Store radioactive waste in a properly shielded location.

  • Decay-in-Storage: For isotopes with short half-lives, waste may be stored for decay until it reaches background radiation levels, after which it can be disposed of as chemical or biohazardous waste (depending on its nature). This requires monitoring with a radiation survey meter.

  • Consult the Radiation Safety Officer (RSO): Your institution's RSO must be consulted for specific disposal protocols for radioactive waste.

Experimental Workflow and Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_chem_waste Chemical Waste Stream cluster_radio_waste Radioactive Waste Stream start Start: this compound Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_radio Is the compound radiolabeled? waste_generated->is_radio segregate_chem Segregate by Type is_radio->segregate_chem No consult_rso Consult Radiation Safety Officer (RSO) is_radio->consult_rso Yes solid_chem Solid Waste (Tips, Gloves, etc.) segregate_chem->solid_chem liquid_chem Liquid Waste (Solutions, Solvents) segregate_chem->liquid_chem sharps_chem Sharps Waste (Needles, etc.) segregate_chem->sharps_chem collect_chem Collect in Labeled Hazardous Waste Containers solid_chem->collect_chem liquid_chem->collect_chem sharps_chem->collect_chem store_chem Store in Satellite Accumulation Area collect_chem->store_chem pickup_chem Request EHS Pickup store_chem->pickup_chem end End: Compliant Disposal pickup_chem->end segregate_radio Segregate as Radioactive Waste consult_rso->segregate_radio store_radio Store in Shielded & Designated Area segregate_radio->store_radio decay Decay-in-Storage (if applicable) store_radio->decay pickup_radio Arrange for Specialized Radioactive Waste Disposal decay->pickup_radio pickup_radio->end

References

Essential Safety and Handling Guidance for PSMA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for PSMA-IN-4. However, a specific Safety Data Sheet (SDS) for this compound could not be located through publicly available resources. The information provided below is based on general laboratory safety principles for handling research chemicals of unknown toxicity. It is imperative to obtain the official SDS from your supplier for comprehensive and specific safety information.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data for this compound, a cautious approach is necessary. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A properly fitted respirator is advised, especially when handling the powder form or if there is a risk of aerosolization. Use in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Weighing and Aliquoting: When weighing the solid form of this compound, perform the task in a fume hood to minimize the risk of inhalation. Use appropriate tools to handle the compound and avoid creating dust.

  • In Solution: When working with this compound in solution, handle it with the same level of caution. Avoid splashes and ensure all containers are clearly labeled.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands and any exposed skin immediately and thoroughly.

Storage Plan:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. The specific incompatibilities should be detailed in the official SDS.

Emergency and Disposal Procedures

A clear plan for emergencies and waste disposal is essential for laboratory safety.

Emergency Plan:

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and clean the spill site.

Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow for this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Prepare Designated Workspace (Fume Hood) gather_ppe Gather Required PPE locate_sds Obtain and Review Supplier's SDS don_ppe Don Appropriate PPE locate_sds->don_ppe Proceed if SDS is understood weigh Weigh/Aliquot Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve clean_area Clean Workspace and Equipment dissolve->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Response exposure Personal Exposure (Skin/Eye/Inhalation)

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.